CML-d3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C8H16N2O4 |
|---|---|
Peso molecular |
207.24 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-(carboxymethylamino)-2,6,6-trideuteriohexanoic acid |
InChI |
InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1/i4D2,6D |
Clave InChI |
NUXSIDPKKIEIMI-SASOZDAZSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Role of CML-d3 in Quantitative Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Nε-(Carboxymethyl)lysine-d3 (CML-d3) in mass spectrometry. This compound serves as a crucial tool for the accurate quantification of Nε-(Carboxymethyl)lysine (CML), a significant advanced glycation end product (AGE). AGEs are implicated in the pathogenesis of numerous age-related diseases and diabetic complications. The stable isotope dilution assay using this compound coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for CML quantification in complex biological and food matrices.
The Principle of Stable Isotope Dilution Analysis
The fundamental principle behind the use of this compound in mass spectrometry is stable isotope dilution (SID). This compound is a form of CML where three hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling makes this compound chemically identical to native CML, ensuring they exhibit nearly identical behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[1][2] However, due to the mass difference, this compound can be distinguished from native CML by the mass spectrometer.
By adding a known amount of this compound to a sample at the beginning of the analytical workflow, it acts as an internal standard.[1] Any loss of the analyte (native CML) during the experimental procedure will be mirrored by a proportional loss of the internal standard (this compound).[1] Similarly, variations in instrument response, such as ionization suppression or enhancement caused by the sample matrix, will affect both the analyte and the internal standard to the same degree.[1][2] Consequently, the ratio of the signal from the native CML to the signal from the this compound internal standard remains constant and is directly proportional to the concentration of the native CML in the original sample. This allows for highly accurate and precise quantification, correcting for experimental variability.[1]
Experimental Workflow and Methodologies
The quantification of CML using this compound as an internal standard typically involves several key steps, from sample preparation to LC-MS/MS analysis.
Sample Preparation
A critical initial step is the liberation of CML from its protein-bound form. This is typically achieved through acid hydrolysis of the protein pellet.[3][4]
Detailed Protocol for Protein Hydrolysis:
-
Internal Standard Addition: A known concentration of this compound is added to the sample (e.g., plasma, tissue homogenate, or food extract) before any processing steps.[3][5]
-
Protein Precipitation: Proteins are precipitated from the sample, often using an acid like trichloroacetic acid (TCA).[4][5] The sample is centrifuged, and the supernatant is discarded.
-
Washing: The resulting protein pellet is washed to remove interfering substances.[4]
-
Hydrolysis: The protein pellet is hydrolyzed in strong acid, typically 6 M hydrochloric acid (HCl), at an elevated temperature (e.g., 110°C) for an extended period (e.g., 24 hours).[4] This process breaks the peptide bonds and releases the CML adducts.
-
Drying: After hydrolysis, the samples are dried to remove the acid, often under a stream of nitrogen or in a vacuum concentrator.[4]
-
Reconstitution: The dried residue is reconstituted in a solvent compatible with the subsequent chromatographic separation, such as the initial mobile phase.[6]
Liquid Chromatography Separation
The reconstituted sample is then injected into a liquid chromatography system to separate CML from other components in the complex mixture. Reversed-phase chromatography is a common approach.
Typical LC Parameters:
-
Column: A C18 or an amino column is frequently used for separation.[5][7]
-
Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous phase (often with an acid additive like formic acid or nonafluoropentanoic acid) and an organic phase (such as acetonitrile).[3][4][7]
-
Flow Rate: The flow rate is optimized for the specific column dimensions and particle size, often in the range of 0.3 to 0.5 mL/min for standard LC systems.[4]
-
Column Temperature: The column is often heated (e.g., to 50°C) to improve peak shape and reproducibility.[4]
Tandem Mass Spectrometry Detection
The eluent from the LC column is introduced into a tandem mass spectrometer, which is a highly sensitive and selective detector. Electrospray ionization (ESI) in positive ion mode is commonly used. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity.[8] In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion is monitored in the third quadrupole.
MRM Transitions for CML and this compound: The specific mass-to-charge (m/z) ratios of the precursor and product ions are monitored. For CML, a common transition is m/z 205.0 → 130.1. For CML-d2 (a commonly used deuterated standard), the transition is m/z 207.0 → 132.1.[5] The specific transitions for this compound would be slightly different, reflecting the mass of the three deuterium atoms.
Quantitative Data Summary
The use of this compound as an internal standard enables the development of robust and reliable quantitative methods. The performance of these methods is characterized by several key parameters, which are summarized in the tables below based on published data.
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (R²) | Reference |
| CML | 0.25 - 500 | > 0.999 | [9] |
Table 1: Linearity of CML Quantification Methods. This table illustrates the typical linear range over which the concentration of CML can be accurately measured and the high degree of linearity as indicated by the correlation coefficient.
| Analyte | Recovery (%) | Matrix | Reference |
| CML | 90.2 - 108.3 | Baby Biscuit & French Fries | [9] |
| CML | 97 - 98 | Sterilized Milk | [10] |
| CML | 92.8 - 102 | Human Plasma | [6] |
Table 2: Recovery Rates of CML in Various Matrices. This table demonstrates the efficiency of the extraction process from different sample types, with recovery rates close to 100% indicating minimal loss of the analyte during sample preparation.
| Analyte | LOD (µg/kg) | LOQ (µg/kg) | Matrix | Reference |
| CML | 0.47 - 0.94 | 1.52 - 1.91 | Baked and Fried Foods | [9] |
| CML | 50 | 150 | Sterilized Milk | [10] |
Table 3: Limits of Detection (LOD) and Quantitation (LOQ) for CML. This table shows the sensitivity of the analytical methods, indicating the lowest concentration of CML that can be reliably detected and quantified in different food matrices.
Visualizing the Process and Principles
To further elucidate the concepts and workflows described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for CML quantification using this compound.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. Measurement of Nepsilon-(carboxymethyl)lysine and Nepsilon-(carboxyethyl)lysine in human plasma protein by stable-isotope-dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive quantification of carboxymethyllysine modified peptides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing Protein Glycation by Chromatography and Mass Spectrometry: Analysis of Glycation Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
The Role of Vitamin D3 in Chronic Myeloid Leukemia (CML) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While "CML-d3" is not a standard designation in biomedical literature, this guide interprets the query as an inquiry into the therapeutic potential and mechanisms of Vitamin D3 in the context of Chronic Myeloid Leukemia (CML). CML is a myeloproliferative neoplasm characterized by the Bcr-Abl fusion protein's constitutive tyrosine kinase activity, which drives the proliferation of granulocytic cells.[1][2] Standard treatment for CML involves tyrosine kinase inhibitors (TKIs), which have significantly improved patient outcomes.[3] However, TKIs are not always curative, and drug resistance remains a challenge, necessitating the exploration of novel therapeutic strategies.[1][3] Vitamin D3 has emerged as a molecule of interest due to its known roles in cell differentiation, proliferation, and apoptosis.[4] This document provides an in-depth technical overview of the application of Vitamin D3 and its analogs in CML research.
Mechanism of Action of Vitamin D3 in CML
The active form of Vitamin D3, calcitriol (1α,25-dihydroxyvitamin D3), exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.[5][6] The binding of calcitriol to the VDR leads to the transcription of genes that can induce differentiation and inhibit the proliferation of cancer cells, including CML cells.[4][6]
Key anti-leukemic effects of Vitamin D3 signaling include:
-
Induction of Differentiation: Vitamin D3 can promote the differentiation of myeloid leukemia cells into mature monocytes and macrophages.
-
Inhibition of Proliferation: It can arrest the cell cycle and reduce the proliferation of leukemic cells.
-
Apoptosis: Vitamin D3 can induce programmed cell death in cancer cells.
-
Synergism with TKIs: Vitamin D3 and its analogs have been shown to enhance the effects of TKIs like imatinib.[3]
References
- 1. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different In Vitro Models of Chronic Myeloid Leukemia Show Different Characteristics: Biological Replicates Are Not Biologically Equivalent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Safety and efficacy of Vitamin D3 supplementation with Imatinib in Chronic Phase- Chronic Myeloid Leukaemia: an Exploratory Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcifediol: Mechanisms of Action [mdpi.com]
- 6. Cholecalciferol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Nε-(carboxymethyl)lysine-d3 (CML-d3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of Nε-(carboxymethyl)lysine-d3 (CML-d3). This compound is the deuterated form of Nε-(carboxymethyl)lysine (CML), a prominent advanced glycation end product (AGE). AGEs are implicated in the pathogenesis of numerous age-related diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. This compound serves as a critical internal standard for the accurate quantification of CML in biological samples using mass spectrometry, aiding in research to understand the role of CML in disease progression and to develop potential therapeutic interventions.
Synthesis of this compound
The synthesis of this compound is typically achieved through a reductive amination reaction. This method involves the reaction of an Nα-protected lysine with a deuterated glyoxylic acid, followed by a reduction step and subsequent deprotection.
A plausible synthetic route is outlined below:
Step 1: Protection of the α-amino group of L-lysine. To ensure selective reaction at the ε-amino group, the α-amino group of L-lysine is first protected, for example, with a tert-Butoxycarbonyl (Boc) group, to yield Nα-Boc-L-lysine.
Step 2: Reductive Amination. Nα-Boc-L-lysine is reacted with deuterated glyoxylic acid (glyoxylic acid-d2) in the presence of a reducing agent. A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN). The reaction is typically carried out in an aqueous or alcoholic solvent at a controlled pH. The deuterated glyoxylic acid introduces the carboxymethyl-d2 group onto the ε-amino group of lysine.
Step 3: Deprotection. The Boc protecting group is removed from the α-amino group under acidic conditions, for instance, using trifluoroacetic acid (TFA), to yield the final product, this compound.
Step 4: Purification. The final product is purified using techniques such as ion-exchange chromatography or preparative high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Properties of this compound
This compound shares most of its chemical properties with the non-deuterated CML, with the primary difference being its molecular weight due to the presence of deuterium atoms. The key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Nε-(carboxymethyl)-L-lysine-d3 | [1] |
| Synonyms | This compound, N6-(Carboxymethyl)-L-lysine-d3 | [1] |
| Molecular Formula | C₈H₁₃D₃N₂O₄ | [2] |
| Molecular Weight | 207.2 g/mol | [2] |
| CAS Number | 2699607-49-1 | [2] |
| Appearance | Solid | [2] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [2] |
| Solubility | PBS (pH 7.2): 10 mg/mL | [2] |
| Storage Temperature | -20°C | [3] |
| Stability | ≥ 4 years at -20°C | [2] |
Experimental Protocols
General Protocol for this compound Synthesis via Reductive Amination
This protocol is a general guideline based on established methods for the synthesis of CML and its isotopologues. Optimization of reaction conditions may be necessary.
Materials:
-
Nα-Boc-L-lysine
-
Glyoxylic acid-d2 monohydrate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Deionized water
-
Ion-exchange resin (e.g., Dowex 50W)
-
HPLC system for purification
Procedure:
-
Reaction Setup: Dissolve Nα-Boc-L-lysine and a molar excess of glyoxylic acid-d2 monohydrate in methanol.
-
Reduction: Cool the solution in an ice bath and slowly add a molar excess of sodium cyanoborohydride. Allow the reaction to stir at room temperature overnight.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Deprotection: Dissolve the residue in a solution of trifluoroacetic acid in dichloromethane (e.g., 50% TFA in DCM). Stir at room temperature for 1-2 hours.
-
Solvent Removal: Remove the TFA and DCM under reduced pressure.
-
Purification: Dissolve the crude product in deionized water and apply it to an ion-exchange column. Elute the product with a gradient of aqueous ammonia.
-
Final Purification: Further purify the this compound containing fractions by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
Quantification of CML in Biological Samples using LC-MS/MS with this compound Internal Standard
This protocol outlines a general procedure for the quantification of CML in protein hydrolysates.
Materials:
-
Biological sample (e.g., plasma, tissue)
-
This compound (internal standard)
-
6 M Hydrochloric acid (HCl)
-
Borate buffer (0.2 M, pH 9.2)
-
Sodium borohydride (NaBH₄) solution (e.g., 1 M in 0.1 M NaOH)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Sample Preparation and Hydrolysis:
-
To a known amount of the biological sample, add a known amount of this compound internal standard.
-
Perform a reduction step by adding NaBH₄ solution in borate buffer to convert any Schiff base intermediates to a stable form.
-
Hydrolyze the protein by adding 6 M HCl and heating at 110°C for 24 hours.
-
-
Purification:
-
Neutralize the hydrolysate and purify the amino acids using solid-phase extraction (SPE).
-
-
LC-MS/MS Analysis:
-
Inject the purified sample into an LC-MS/MS system.
-
Separate the amino acids using a suitable HPLC column (e.g., a HILIC or reverse-phase C18 column).
-
Detect and quantify CML and this compound using multiple reaction monitoring (MRM) in positive ion mode. The MRM transitions for CML and this compound would be selected based on their precursor and product ions.
-
-
Quantification:
-
Calculate the concentration of CML in the original sample by comparing the peak area ratio of CML to this compound against a calibration curve prepared with known concentrations of CML and a fixed concentration of this compound.
-
Signaling Pathways and Biological Role of CML
CML exerts its biological effects primarily through the Receptor for Advanced Glycation End Products (RAGE). The binding of CML to RAGE initiates a cascade of intracellular signaling events that contribute to inflammation, oxidative stress, and cellular dysfunction.
CML-RAGE Signaling Pathway
The interaction of CML with RAGE activates several downstream signaling pathways, including the ERK/NF-κB and PI3K/AKT pathways.[4] These pathways play crucial roles in gene expression related to inflammation and cell survival.
Figure 1: CML binding to RAGE activates downstream signaling pathways.
Experimental Workflow for CML Quantification
The quantification of CML in biological samples is a multi-step process that relies on the use of this compound as an internal standard for accuracy and precision.
Figure 2: Workflow for the quantification of CML using this compound.
Logical Relationship of CML Formation and Pathogenesis
The formation of CML is a consequence of hyperglycemia and oxidative stress, and its accumulation contributes to the pathogenesis of various diseases through receptor-mediated and receptor-independent mechanisms.
Figure 3: The role of CML in the development of disease.
References
The Significance of Deuterium Labeling in the Bioanalysis of Chronic Myeloid Leukemia Therapeutics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of deuterium-labeled internal standards in the quantitative bioanalysis of therapeutics for Chronic Myeloid Leukemia (CML). Focusing on the widely used tyrosine kinase inhibitors (TKIs) imatinib, nilotinib, and dasatinib, this document details the principles of stable isotope labeling, presents key quantitative data, outlines detailed experimental protocols, and visualizes complex biological and experimental workflows.
Core Principles: The Power of Deuterium Labeling in Quantitative Mass Spectrometry
In the realm of quantitative mass spectrometry, particularly in regulated bioanalysis, achieving the highest degree of accuracy and precision is paramount. Stable isotope-labeled (SIL) internal standards are the gold standard for this purpose, with deuterium-labeled compounds being a common and cost-effective choice.[1] These standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium.[1]
The fundamental principle is that a deuterium-labeled internal standard will exhibit nearly identical chemical and physical properties to the unlabeled analyte throughout the analytical process.[1] This includes extraction, ionization, and fragmentation. By adding a known concentration of the deuterated standard to a sample at the beginning of the workflow, it can effectively normalize for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable and reproducible quantitative data.[1][2]
Key Advantages of Deuterium-Labeled Internal Standards:
-
Correction for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since the deuterated internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, correcting for these effects.[2]
-
Compensation for Sample Loss: During multi-step sample preparation procedures, some amount of the analyte may be lost. The deuterated internal standard is lost to the same extent, ensuring that the analyte-to-internal standard ratio remains accurate.
-
Improved Precision and Accuracy: The use of a deuterated internal standard significantly improves the precision and accuracy of the assay compared to using a structural analog as an internal standard.[1]
Quantitative Data for CML Therapeutics and their Deuterated Internal Standards
The following tables summarize key quantitative parameters for the analysis of imatinib, nilotinib, and dasatinib using their respective deuterium-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Table 1: Mass Spectrometric Parameters for CML Drugs and their Deuterated Internal Standards
| Analyte | Deuterated Internal Standard | Analyte Precursor Ion (m/z) | Analyte Product Ion (m/z) | Internal Standard Precursor Ion (m/z) | Internal Standard Product Ion (m/z) |
| Imatinib | Imatinib-d8 | 494.3 | 394.2 | 502.3 | 394.2 |
| Nilotinib | Nilotinib-d3 | 530.2 | 289.1 | 533.2 | 289.0 |
| Dasatinib | Dasatinib-d8 | 488.1 | 401.1 | 496.15 | 406.1 |
Data synthesized from multiple sources.[3][4][5]
Table 2: Performance Characteristics of LC-MS/MS Assays for CML Drugs using Deuterated Internal Standards
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Imatinib | 10 - 5000 | 10 | < 8% | < 8% | 92 - 108% |
| Nilotinib | 2.4 - 4700 | 2.4 | < 15% | < 15% | 85 - 115% |
| Dasatinib | 1 - 400 | 1 | < 15% | < 15% | 85 - 115% |
Data synthesized from multiple sources.[5][6][7]
Experimental Protocols
This section provides a generalized yet detailed methodology for the quantification of a CML TKI (e.g., imatinib, nilotinib, or dasatinib) in human plasma using a deuterium-labeled internal standard and LC-MS/MS.
Materials and Reagents
-
Reference standards for the analyte (e.g., imatinib) and its corresponding deuterium-labeled internal standard (e.g., imatinib-d8).
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid and ammonium formate.
-
Human plasma (with anticoagulant, e.g., K2EDTA).
-
Solid-phase extraction (SPE) cartridges or appropriate solvents for liquid-liquid extraction or protein precipitation.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and the deuterated internal standard in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution with a suitable solvent (e.g., 50% methanol) to create calibration curve (CC) and quality control (QC) working solutions at various concentrations.
-
Internal Standard Working Solution: Dilute the deuterated internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) with the same solvent.
Sample Preparation (Protein Precipitation Method)
-
Aliquot 100 µL of plasma samples (blank, CCs, QCs, and unknown study samples) into microcentrifuge tubes.
-
Add 20 µL of the internal standard working solution to each tube (except for the blank matrix).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from endogenous plasma components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte and the deuterated internal standard as listed in Table 1.
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.
-
Data Analysis
-
Integrate the chromatographic peaks for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts discussed in this guide.
Caption: Simplified BCR-ABL signaling pathway in CML and the mechanism of action of Tyrosine Kinase Inhibitors.
Caption: General experimental workflow for the quantification of CML drugs in plasma using a deuterated internal standard.
Conclusion
Deuterium labeling is an indispensable tool in the therapeutic drug monitoring of Chronic Myeloid Leukemia. The use of deuterium-labeled internal standards in LC-MS/MS assays provides the necessary accuracy, precision, and robustness to ensure reliable quantification of tyrosine kinase inhibitors in patient samples. This, in turn, allows for dose optimization, assessment of patient adherence, and ultimately, improved therapeutic outcomes for individuals with CML. The methodologies and data presented in this guide serve as a core resource for researchers and clinicians working in this critical area of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. phmethods.net [phmethods.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. vibgyorpublishers.org [vibgyorpublishers.org]
- 6. Quantification of imatinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Isotope Dilution in Advanced Glycation End Product Analysis: A Technical Guide to CML vs. CML-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nε-Carboxymethyllysine (CML) is a prominent advanced glycation end product (AGE) formed through non-enzymatic reactions between reducing sugars and the amino groups of proteins and lipids.[1][2][3] As a well-established biomarker, elevated levels of CML are implicated in the pathogenesis of various diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders, making its accurate quantification in biological matrices a critical aspect of clinical and pharmaceutical research.[4] However, the inherent complexity of biological samples presents significant analytical challenges.[1][5] This technical guide provides an in-depth exploration of the analytical methodologies for CML quantification, focusing on the indispensable role of its deuterated stable isotope, CML-d3, in achieving accurate and reliable results through isotope dilution mass spectrometry (IDMS).
The Challenge of CML Quantification
The quantification of CML in biological samples is complicated by several factors. The analyte is often present at low concentrations within a complex mixture of endogenous compounds, which can interfere with the analysis and lead to inaccurate measurements.[5][6] While immunoassays like ELISA are available, they can suffer from limitations such as steric hindrance and cross-reactivity, potentially compromising the accuracy of the results.[4]
Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for CML analysis due to its high selectivity and sensitivity.[4][7] However, even with advanced instrumentation, variabilities introduced during sample preparation, chromatography, and ionization can affect the precision and accuracy of the quantification.
This compound: The Internal Standard of Choice
To overcome these analytical hurdles, the principle of isotope dilution is employed, utilizing a stable isotope-labeled version of the analyte as an internal standard.[8] this compound, a deuterated analog of CML, serves as an ideal internal standard for several key reasons:
-
Chemical and Physical Similarity: this compound is chemically identical to CML, ensuring that it behaves similarly during sample preparation (extraction, derivatization) and chromatographic separation. This co-elution is crucial for compensating for any analyte loss during these steps.
-
Distinct Mass-to-Charge Ratio: The deuterium labeling results in a distinct mass-to-charge ratio (m/z) for this compound compared to the endogenous, unlabeled CML. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.
-
Minimizing Matrix Effects: Matrix effects, such as ion suppression or enhancement in the mass spectrometer's ion source, can significantly impact the accuracy of quantification. Since CML and this compound co-elute and have similar ionization efficiencies, any matrix effects will affect both compounds to a similar extent. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized.
Quantitative Data: CML vs. This compound
The following tables summarize key quantitative parameters for the analysis of CML using this compound as an internal standard, compiled from various LC-MS/MS methods.
| Compound | Molecular Formula | Exact Mass | Predominant m/z (M+H)⁺ |
| CML | C₈H₁₆N₂O₄ | 204.1110 | 205.1183 |
| This compound | C₈H₁₃D₃N₂O₄ | 207.1298 | 208.1371 (approx.) |
| CML-d4 | C₈H₁₂D₄N₂O₄ | 208.1361 | 209.1434 |
Table 1: Physicochemical Properties of CML and its Deuterated Isotopologues.
| Parameter | CML | Reference |
| Linearity Range | 0.25 - 10 µM | [4] |
| Lower Limit of Quantification (LLOQ) | 0.16 µM | [4] |
| Limit of Detection (LOD) | 0.37 µg/L | [9] |
| Intra-assay Precision (%CV) | 17.2% | [4] |
| Inter-assay Precision (%CV) | 18.1% | [4] |
| Intra-assay Accuracy | 113% - 116% | [7] |
| Inter-assay Accuracy | 92.8% - 102% | [7] |
Table 2: Typical Method Validation Parameters for CML Quantification by LC-MS/MS.
| Column Type | Mobile Phase | Retention Time (min) | Reference |
| Reversed-Phase C18 | Acetonitrile/Water with formic acid | 2.39 | [4] |
| HILIC | Acetonitrile/Ammonium formate buffer | Not specified |
Table 3: Example Chromatographic Conditions and Retention Times for CML. Note: Retention times are highly dependent on the specific column, mobile phase composition, and gradient profile.[10][11][12][13][14]
Experimental Protocols
A robust and reliable method for the quantification of CML in biological matrices using this compound involves several key steps, from sample preparation to data analysis.
Sample Preparation
The goal of sample preparation is to extract CML from the biological matrix, remove interfering substances, and concentrate the analyte for analysis.[5][6][15][16][17] For protein-bound CML, an initial hydrolysis step is required.
-
Reduction: To prevent the artificial formation of CML from Amadori products during acid hydrolysis, a reduction step using sodium borohydride is crucial.[3][18]
-
Protein Precipitation: Proteins in the sample (e.g., plasma, serum) are precipitated using an organic solvent like acetonitrile or an acid such as trichloroacetic acid (TCA).[3]
-
Acid Hydrolysis: The protein pellet is hydrolyzed using strong acid (e.g., 6 N HCl) at elevated temperatures (e.g., 110°C) for an extended period (e.g., 24 hours) to release CML from the protein backbone.[3]
-
Solid Phase Extraction (SPE): The hydrolysate is then cleaned up using SPE to remove salts and other interferences.
-
Internal Standard Spiking: A known amount of this compound is added to the sample at the beginning of the sample preparation process to account for any losses during extraction and hydrolysis.
LC-MS/MS Analysis
The prepared sample is then injected into an LC-MS/MS system for separation and detection.
-
Chromatographic Separation: CML and this compound are separated from other sample components using a reversed-phase or HILIC column. A gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid is commonly employed.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both CML and this compound are monitored for highly selective and sensitive detection.
Data Analysis
-
Peak Integration: The peak areas for the selected MRM transitions of both CML and this compound are integrated.
-
Calibration Curve: A calibration curve is generated by plotting the ratio of the peak area of CML to the peak area of this compound against the concentration of CML in a series of calibration standards.
-
Quantification: The concentration of CML in the unknown samples is then calculated from the calibration curve using the measured peak area ratio.
Mandatory Visualizations
Signaling Pathway of CML via RAGE
CML exerts its pathological effects in part through its interaction with the Receptor for Advanced Glycation End Products (RAGE).[19][20][21] This interaction triggers a cascade of intracellular signaling events, leading to inflammation, oxidative stress, and cellular dysfunction.
Caption: CML-RAGE Signaling Cascade.
Experimental Workflow for CML Quantification
The following diagram illustrates the logical flow of the experimental process for quantifying CML in a biological sample using this compound as an internal standard.
Caption: CML Quantification Workflow.
Conclusion
The accurate measurement of Nε-Carboxymethyllysine is paramount for advancing our understanding of its role in health and disease, and for the development of novel therapeutic interventions. While LC-MS/MS provides the necessary sensitivity and selectivity for this task, the use of a deuterated internal standard like this compound is non-negotiable for achieving the highest level of accuracy and precision. The isotope dilution mass spectrometry approach effectively compensates for sample loss and matrix effects, ensuring the generation of reliable and reproducible data. The methodologies and data presented in this guide underscore the critical synergy between CML and this compound in modern analytical chemistry, empowering researchers to confidently quantify this important biomarker.
References
- 1. Determination of N epsilon-(carboxymethyl)lysine in foods and related systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation study to compare effects of processing protocols on measured Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts N ε -(carboxymethyl)lysine and N ε -(carboxyethyl)lysine - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01817B [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Contents and Correlations of Nε-(carboxymethyl)lysine, Nε-(carboxyethyl)lysine, Acrylamide and Nutrients in Plant-Based Meat Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. Retention time prediction for chromatographic enantioseparation by quantile geometry-enhanced graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 15. agilent.com [agilent.com]
- 16. scribd.com [scribd.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Advanced glycation end product (AGE) recognition by the receptor for AGEs (RAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. KEGG PATHWAY: map04933 [kegg.jp]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Quantification of Nε-(carboxymethyl)lysine (CML) using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nε-(carboxymethyl)lysine (CML) is a prominent advanced glycation end product (AGE) formed through the non-enzymatic reaction of carbohydrates and lipids with proteins. As a biomarker for oxidative stress and cumulative protein damage, CML is implicated in the pathogenesis of various diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Accurate and precise quantification of CML in biological matrices is crucial for understanding its role in disease progression and for the development of therapeutic interventions. This document provides a detailed protocol for the quantification of CML in human plasma or serum using a stable isotope-labeled internal standard, Nε-(carboxymethyl)lysine-d3 (CML-d3), by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biochemical Pathway: Formation of CML
CML is primarily formed through the Maillard reaction. This complex series of reactions begins with the condensation of a reducing sugar, such as glucose, with a free amino group of a lysine residue in a protein. This initial reaction forms a Schiff base, which then rearranges to a more stable Amadori product. The subsequent oxidation and cleavage of the Amadori product, or the reaction of lysine with reactive dicarbonyl compounds like glyoxal, leads to the irreversible formation of CML.
Figure 1: Simplified pathways of CML formation.
Experimental Workflow for CML Quantification
The overall workflow for the quantification of CML in biological samples involves sample preparation, including protein precipitation and hydrolysis, followed by solid-phase extraction for cleanup. The extracted CML and its deuterated internal standard are then separated by liquid chromatography and detected by tandem mass spectrometry.
Application Notes and Protocols for CML-d3 Sample Preparation for Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nε-(Carboxymethyl)lysine (CML) is a prominent advanced glycation end product (AGE) formed through non-enzymatic reactions between reducing sugars and the amino groups of proteins.[1] As a marker for oxidative stress and damage to proteins, accurate quantification of CML in biological matrices is crucial for research in aging, diabetes, and neurodegenerative diseases.[1] Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of CML. To ensure the highest accuracy and precision, stable isotope dilution assays employing a deuterated internal standard, such as Nε-(Carboxymethyl)lysine-d3 (CML-d3), are the gold standard.
This document provides detailed application notes and protocols for the preparation of samples for the quantitative analysis of CML using this compound as an internal standard by GC-MS. The described methodology involves protein hydrolysis, solid-phase extraction (SPE) for sample cleanup, and chemical derivatization to enhance the volatility of CML for GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
Nε-(Carboxymethyl)-L-lysine (CML) standard (Cayman Chemical or equivalent)
-
Nε-(Carboxymethyl-d3)-L-lysine (this compound) internal standard
-
Hydrochloric acid (HCl), 6 M
-
Sodium hydroxide (NaOH), 5 M
-
Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges (Waters or equivalent)[2]
-
Methanol (HPLC grade)
-
Ammonium hydroxide (NH4OH), 5% in water
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (HPLC grade)
-
Pyridine
-
Nitrogen gas, high purity
-
Glass reaction vials with PTFE-lined caps
-
Heating block or oven
-
Centrifuge
-
Vortex mixer
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Protocol 1: Sample Preparation from Plasma/Serum
This protocol outlines the steps for the extraction and derivatization of CML from plasma or serum samples.
1. Protein Hydrolysis: a. To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum. b. Spike the sample with a known amount of this compound internal standard solution. The final concentration should be within the calibration range. c. Add 500 µL of 6 M HCl. d. Securely cap the tube and vortex thoroughly. e. Hydrolyze the protein by incubating at 110°C for 24 hours. f. After hydrolysis, cool the sample to room temperature and centrifuge at 10,000 x g for 10 minutes to pellet any precipitate. g. Carefully transfer the supernatant to a clean tube. h. Evaporate the HCl under a stream of nitrogen gas at 60°C. i. Reconstitute the dried hydrolysate in 1 mL of 0.1 M HCl.
2. Solid-Phase Extraction (SPE) Cleanup: a. Condition an Oasis MCX SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.[2] b. Load the reconstituted sample onto the conditioned SPE cartridge. c. Wash the cartridge with 2 mL of 0.1 M HCl to remove interfering substances. d. Elute the CML and this compound with 2 mL of 5% ammonium hydroxide in water. e. Collect the eluate and evaporate to dryness under a stream of nitrogen gas at 60°C.
3. Derivatization for GC-MS Analysis: a. To the dried eluate, add 50 µL of acetonitrile and 50 µL of BSTFA with 1% TMCS. b. Securely cap the vial and vortex to dissolve the residue. c. Incubate the vial at 70°C for 60 minutes to ensure complete derivatization. d. Cool the sample to room temperature before GC-MS analysis.
Protocol 2: GC-MS Analysis
The following are general GC-MS parameters that may require optimization for your specific instrument and column.
Gas Chromatograph (GC) Conditions:
-
Injection Port: Splitless mode at 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: Increase to 200°C at 10°C/min
-
Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes
-
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters: The exact m/z values for the trimethylsilyl (TMS) derivatives of CML and this compound should be determined by analyzing the full scan mass spectra of the derivatized standards. Based on the structure of CML, characteristic fragments are expected. For quantitative analysis, it is crucial to select abundant and specific ions for both the analyte and the internal standard. While specific mass spectra for TMS-derivatized CML are not readily available in the provided search results, a general approach for amino acid derivatives can be followed. Common fragments for TMS derivatives of amino acids often involve the loss of a methyl group (M-15) and characteristic fragments related to the amino acid structure. It is recommended to infuse a derivatized CML standard to identify the most suitable ions for monitoring. For this compound, the corresponding fragments will be shifted by 3 mass units.
Quantitative Data
The following table summarizes typical performance data for the quantification of CML by mass spectrometry, primarily from LC-MS/MS methods, as specific comprehensive GC-MS data was not available in the search results.[3][4][5] This data can serve as a benchmark for method validation.
| Parameter | Typical Value | Citation |
| Limit of Detection (LOD) | 0.02 - 0.5 µg/kg | [6] |
| Limit of Quantification (LOQ) | 0.02 µmol/L - 0.15 µg/kg | [3][6] |
| Recovery | 92% - 115% | [3][6] |
| Intra-day Precision (%RSD) | < 7.2% | [3] |
| Inter-day Precision (%RSD) | < 8.5% | [3] |
| Linearity (R²) | > 0.99 | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the preparation of this compound samples for GC-MS analysis.
References
- 1. N(6)-Carboxymethyllysine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Nepsilon-(carboxymethyl)lysine and Nepsilon-(carboxyethyl)lysine in human plasma protein by stable-isotope-dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Nε-(carboxymethyl)lysine (CML) in Tissue Samples using CML-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nε-(carboxymethyl)lysine (CML) is a prominent advanced glycation end-product (AGE) formed through non-enzymatic reactions between reducing sugars and the amino groups of proteins. As a biomarker of oxidative stress and aging, CML accumulation in tissues is implicated in the pathogenesis of various diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Accurate quantification of CML in tissue samples is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. This application note provides a detailed protocol for the sensitive and specific quantification of CML in tissue samples using a stable isotope-labeled internal standard, Nε-(carboxymethyl)-L-lysine-d3 (CML-d3), coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Principle
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. This compound is chemically identical to CML but has a higher molecular weight due to the incorporation of deuterium atoms. When added to a sample at a known concentration at the beginning of the sample preparation process, this compound co-elutes with the endogenous CML and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the signal from CML to that of this compound, variabilities introduced during sample preparation and analysis can be normalized, leading to highly accurate and precise quantification.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of CML in tissue samples is depicted below.
Detailed Experimental Protocols
Materials and Reagents
-
Nε-(carboxymethyl)lysine (CML) standard (Sigma-Aldrich or equivalent)
-
Nε-(carboxymethyl)-L-lysine-d3 (this compound) internal standard (Cayman Chemical or equivalent)
-
6N Hydrochloric Acid (HCl)
-
Sodium borohydride (NaBH₄)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Tissue homogenizer (e.g., bead beater, sonicator)
Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh approximately 30-50 mg of frozen tissue.
-
Place the tissue in a 2 mL tube containing ceramic beads and 500 µL of ice-cold PBS.[1]
-
Homogenize the tissue using a bead beater (e.g., FastPrep-24™) at a speed of 4.5 m/s for 40 seconds. Repeat twice with cooling on ice in between.[1]
-
Alternatively, mince the tissue on ice and homogenize using a sonicator.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[2]
-
Collect the supernatant for further processing.
-
-
Reduction and Internal Standard Spiking:
-
To a known volume of the tissue homogenate supernatant, add a solution of sodium borohydride in 0.1 M borate buffer (pH 9.2) to a final concentration of 0.1 N. Incubate for 12 hours at 4°C to reduce Amadori products and prevent their conversion to CML during acid hydrolysis.[3]
-
Add a known amount of this compound internal standard to each sample. The final concentration should be within the range of the calibration curve.
-
-
Acid Hydrolysis:
-
Add an equal volume of 12N HCl to the sample to achieve a final concentration of 6N HCl.
-
Hydrolyze the samples at 110°C for 20-24 hours in a sealed, vacuum-purged tube.[3]
-
After hydrolysis, cool the samples to room temperature.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Dry the hydrolyzed samples under a stream of nitrogen gas at 60-70°C.
-
Reconstitute the dried residue in 1 mL of 0.1% formic acid in water.
-
Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of 0.1% formic acid in water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 0.1% formic acid in water to remove salts and polar impurities.
-
Elute CML and this compound with 2 mL of methanol.
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the final sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
UPLC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 2 5.0 50 5.1 98 6.0 98 6.1 2 | 8.0 | 2 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) CML 205.1 84.0 | this compound | 208.1 | 87.0 |
Data Presentation
The following table presents hypothetical quantitative data for CML levels in different tissue types to illustrate the expected results. Actual values may vary depending on the specific tissue, age, and disease state of the subject.
| Tissue Type | CML Concentration (ng/mg tissue) (Mean ± SD) |
| Kidney | 15.2 ± 3.5 |
| Liver | 8.9 ± 2.1 |
| Brain | 5.4 ± 1.8 |
| Heart | 12.7 ± 4.2 |
| Lung | 7.1 ± 2.9 |
CML and RAGE Signaling Pathway
The accumulation of CML and other AGEs in tissues can lead to cellular dysfunction through interaction with the Receptor for Advanced Glycation End-products (RAGE). This interaction activates downstream signaling cascades that promote inflammation and oxidative stress.
Applications in Drug Development
The quantitative analysis of CML in tissue samples has significant applications in drug development:
-
Efficacy Studies: To evaluate the effectiveness of drugs aimed at reducing the formation or accumulation of AGEs.
-
Toxicity Studies: To assess whether a drug candidate increases oxidative stress and CML levels in various tissues.
-
Biomarker Discovery: To identify CML as a potential biomarker for disease progression and therapeutic response.
-
Preclinical Research: To investigate the role of CML in the pathophysiology of various diseases in animal models.
Conclusion
This application note provides a robust and reliable method for the quantitative analysis of CML in tissue samples using this compound as an internal standard. The detailed protocols and UPLC-MS/MS parameters offer a solid foundation for researchers, scientists, and drug development professionals to accurately measure CML levels. This methodology is a valuable tool for advancing our understanding of the role of AGEs in health and disease and for the development of new therapeutic strategies.
References
- 1. Contents and Correlations of Nε-(carboxymethyl)lysine, Nε-(carboxyethyl)lysine, Acrylamide and Nutrients in Plant-Based Meat Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography with Tandem Mass Spectrometry Analysis of Carboxymethyl Lysine in Indonesian Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Nε-(carboxymethyl) Lysine and Nε-(carboxyethyl) Lysine in Different Sections of Antler Velvet after Various Processing Methods by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application of Deuterated Nε-(Carboxymethyl)lysine (CML-d3) in Food Science and Nutrition Research
Introduction
Nε-(Carboxymethyl)lysine (CML) is a prominent advanced glycation end product (AGE) formed during the Maillard reaction, a non-enzymatic reaction between reducing sugars and amino acids, particularly lysine. This reaction is prevalent in thermally processed foods and also occurs endogenously. Elevated levels of dietary and circulating CML have been associated with various pathological conditions, including diabetes, cardiovascular disease, and neurodegenerative disorders. Accurate quantification of CML in food and biological samples is therefore crucial for both food quality control and nutrition research. Deuterated Nε-(Carboxymethyl)lysine (CML-d3 or its variants like CML-d4) serves as an ideal internal standard in isotope dilution mass spectrometry for the precise and accurate measurement of CML, overcoming matrix effects and variations in sample preparation and analysis. This document outlines the applications of this compound in food science and nutrition research, providing detailed experimental protocols and summarizing key quantitative findings.
Applications in Food Science and Nutrition
The primary application of this compound in food science and nutrition research is as an internal standard for the quantification of CML in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This stable isotope dilution assay is considered the gold standard for CML analysis due to its high specificity and accuracy.
Key applications include:
-
Quantification of CML in Processed Foods: Determining the impact of processing methods (e.g., baking, frying, roasting) and conditions (temperature, time) on CML formation in different food products.
-
Dietary Exposure Assessment: Establishing databases of CML content in commonly consumed foods to estimate the dietary intake of this AGE in different populations.
-
Bioavailability and Metabolism Studies: Tracing the absorption, distribution, metabolism, and excretion of dietary CML in vivo.
-
Investigating Health Implications: Correlating dietary CML intake with biomarkers of disease and physiological dysfunction.
-
Evaluation of Mitigation Strategies: Assessing the effectiveness of food processing modifications or the addition of inhibitors to reduce CML formation.
Quantitative Data on CML in Food Products
The following tables summarize the CML content in various food products as determined by LC-MS/MS using a deuterated internal standard (e.g., CML-d4). These values highlight the significant contribution of processed foods to dietary CML intake.
Table 1: CML Content in Meat and Fish Products
| Food Product | Processing Method | CML Content (mg/kg protein) | Reference |
| Fried Beef | Frying | 20.03 | [1] |
| Baked Beef | Baking | 14.31 | [1] |
| Fried Chicken Breast | Frying | 17.17 | [1] |
| Baked Chicken Breast | Baking | 13.58 | [1] |
| Canned Mackerel | Canning | up to 278.51 | [2] |
| Canned Pork | Canning | up to 323.94 | [2] |
| Fried Tilapia | Frying | - | [3] |
Table 2: CML Content in Dairy and Cereal Products
| Food Product | Processing Method | CML Content (mg/kg protein) | Reference |
| Sterilized Milk | Sterilization | - | [4][5][6][7] |
| Charcoal-flavored Milk | - | 593.2 | [1] |
| Fermented Milk | Fermentation | 25.40 - 1661.05 | [1] |
| Pasteurized Milk | Pasteurization | 12.58 - 61.80 | [1] |
| Raw Milk | - | 8.85 | [1] |
| Chocolate-flavored Drink Mixes | - | 95 - 3527 | [7] |
Table 3: CML Content in Other Food Products
| Food Product | Processing Method | CML Content (mg/kg protein) | Reference |
| Plant-Based Meat Analogs | Various | 16.46 - 47.61 (mg/kg) | [8] |
| Antler Velvet (Freeze-dried) | Freeze-drying | 74.55 - 458.59 | [9] |
| Antler Velvet (Boiled) | Boiling | 119.44 - 570.69 | [9] |
| Indonesian Fried Foods (Cimol) | Frying | 5.35 (mg/100g) | [3] |
Experimental Protocols
Protocol 1: Quantification of CML in Food Samples using UPLC-MS/MS with CML-d4 Internal Standard
This protocol describes the general workflow for the analysis of CML in food matrices.
a. Defatting (for high-fat samples):
-
Homogenize 1-2 g of the food sample.
-
Add 10 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Discard the supernatant (lipid layer).
-
Repeat the extraction twice.
-
Dry the defatted sample under a stream of nitrogen.
b. Reduction of Amadori Products:
-
To the dried sample, add 5 mL of 0.2 M sodium borate buffer (pH 9.2).
-
Add 1 mL of 1 M sodium borohydride (NaBH4) in 0.1 M NaOH.
-
Incubate at 4°C overnight with gentle shaking. This step is crucial to prevent the artificial formation of CML from Amadori products during acid hydrolysis.[3]
c. Protein Hydrolysis:
-
Acid Hydrolysis:
-
Enzymatic Hydrolysis (Alternative for labile AGEs):
-
Resuspend the reduced sample in an appropriate buffer (e.g., 0.1 M HCl for pepsin).
-
Add a cocktail of proteases (e.g., pepsin, followed by pronase E and aminopeptidase).
-
Incubate at the optimal temperature and pH for each enzyme (e.g., 37°C). The total hydrolysis time can be up to 72 hours.[11][12][13]
-
Add a known amount of CML-d4 internal standard before hydrolysis.
-
Inactivate the enzymes by heating (e.g., 95°C for 10 minutes).
-
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by Milli-Q water.[4][6][14][15][16]
-
Load the hydrolyzed and neutralized sample onto the cartridge.
-
Wash the cartridge with water to remove unretained matrix components.
-
Wash with methanol to remove less polar interferences.
-
Elute the CML and CML-d4 with a solution of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 or a HILIC column can be used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to separate CML from other components.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
CML: Monitor the transition from the parent ion (m/z) to a specific product ion (e.g., m/z 84 and 130).
-
CML-d4: Monitor the corresponding shifted transition (e.g., m/z 88 and 134).[3]
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of CML standard and a fixed concentration of CML-d4.
-
Calculate the CML concentration in the sample based on the peak area ratio of CML to CML-d4.
-
Experimental Workflow Diagram
Caption: General workflow for the quantification of CML in food samples.
Signaling Pathways Activated by Dietary CML
Dietary CML can be absorbed and contribute to the circulating pool of AGEs, which can then exert biological effects by interacting with the Receptor for Advanced Glycation End products (RAGE). The binding of CML to RAGE initiates a cascade of intracellular signaling events, leading to oxidative stress and inflammation.
CML-RAGE Signaling Pathway
Caption: CML-RAGE signaling pathway leading to inflammation.
The interaction of CML with RAGE on the cell surface leads to the generation of reactive oxygen species (ROS) through the activation of NADPH oxidase.[17][18][19] This increase in intracellular oxidative stress, in turn, activates key signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, p38, and JNK) and the nuclear factor-kappa B (NF-κB) pathway.[2][6][20][21][22] Activation of these pathways leads to the transcription of pro-inflammatory genes, resulting in the production of cytokines (e.g., TNF-α, IL-1β, IL-6) and adhesion molecules (e.g., VCAM-1, ICAM-1). This sustained inflammatory response contributes to cellular dysfunction and the pathogenesis of various chronic diseases.
Conclusion
The use of deuterated CML as an internal standard has significantly advanced the field of food science and nutrition research by enabling the accurate and reliable quantification of this important advanced glycation end product. The application notes and protocols provided herein offer a framework for researchers to investigate the formation of CML in foods, assess dietary exposure, and elucidate its biological consequences. Further research utilizing these methodologies will be critical in developing strategies to mitigate CML formation in the food supply and to better understand its role in human health and disease.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid Chromatography with Tandem Mass Spectrometry Analysis of Carboxymethyl Lysine in Indonesian Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Cleanup by Solid-Phase Extraction/Pipet-Tip Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative determination of Nε-(carboxymethyl)lysine in sterilized milk by isotope dilution UPLC-MS/MS method without derivatization and ion pair reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization for Simultaneous Determination of a Panel of Advanced Glycation End Products as Biomarkers for Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Nε-(carboxymethyl) Lysine and Nε-(carboxyethyl) Lysine in Different Sections of Antler Velvet after Various Processing Methods by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. keypublishing.org [keypublishing.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Improved Method for Determining Food Protein Degree of Hydrolysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. repozytorium.p.lodz.pl [repozytorium.p.lodz.pl]
- 15. Solid-Phase Extraction (SPE): Principles and Applications in Food Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. Inflammation Promotes Oxidative and Nitrosative Stress in Chronic Myelogenous Leukemia [mdpi.com]
- 18. Oxidative Stress and Chronic Myeloid Leukemia: A Balance between ROS-Mediated Pro- and Anti-Apoptotic Effects of Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Involvement of Oxidative Stress in Resistance to Tyrosine-Kinase Inhibitors Therapy in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nε-(1-Carboxymethyl)-L-lysine/RAGE Signaling Drives Metastasis and Cancer Stemness through ERK/NFκB axis in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. RAGE-mediated MAPK activation by food-derived AGE and non-AGE products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Receptor for AGEs (RAGE) as mediator of NF-kB pathway activation in neuroinflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vitamin D3 in Chronic Myeloid Leukemia (CML) Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase.[1][2][3] While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, they are not always curative, and resistance can emerge, necessitating the exploration of novel therapeutic strategies.[4][5][6] Vitamin D3 and its analogs have emerged as potential anti-cancer agents, demonstrating effects on cell proliferation, differentiation, and apoptosis in various cancers, including CML.[4][7][8] The active form of vitamin D3, 1,25-dihydroxyvitamin D3 (calcitriol), exerts its effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor that modulates the expression of genes involved in critical cellular pathways.[9][10][11]
These application notes provide a comprehensive guide for the use of Vitamin D3 and its analogs in CML cell culture experiments, offering detailed protocols for key assays and summarizing relevant quantitative data.
Mechanism of Action
Vitamin D3 acts as an immunomodulator and regulates gene transcription, leading to a variety of cellular effects, including:
-
Antiproliferative effects: Vitamin D3 can inhibit the growth of CML cells.[4][10]
-
Induction of differentiation: It can promote the differentiation of leukemic cells into more mature, non-proliferative cell types.[4][8]
-
Induction of apoptosis: In some contexts, Vitamin D3 can trigger programmed cell death in cancer cells.[7]
-
Synergy with TKIs: Vitamin D3 analogs have been shown to work synergistically with TKIs like Imatinib to inhibit the growth of CML progenitor and stem cells.[4]
The signaling pathways implicated in the action of Vitamin D3 in CML include the mTOR, p53, MAPK, and PI3K pathways.[9][12]
Signaling Pathways
Data Presentation
Table 1: Effect of Vitamin D3 Analog (Inecalcitol) and Imatinib on CML Clonogenic Survival
| Treatment | Mean CFC Survival (%) |
| Control (untreated) | 100 |
| Imatinib (IM) 0.2 µM + Inecalcitol 5 nM | 17 |
| Imatinib (IM) 0.5 µM + Inecalcitol 5 nM | 10 |
| Inecalcitol 5 nM (Normal CD34+ cells) | 111 |
| IM 0.5 µM + Inecalcitol 5 nM (Normal CD34+ cells) | 100 |
| Data synthesized from a study on the synergistic effect of Inecalcitol and Imatinib on CML progenitors.[4] |
Table 2: Early Molecular Response (EMR) in CML Patients Treated with Imatinib with and without Vitamin D3 Supplementation
| Treatment Group | Patients Achieving EMR (%) | Odds Ratio (95% CI) | p-value |
| Vitamin D3 + Imatinib | 82.7 | 1.6 (0.37 to 7.37) | 0.4 |
| Placebo + Imatinib | 75.0 | ||
| EMR is defined as BCR-ABL1 transcript level ≤10% at 3 months. Data from a double-blind, placebo-controlled trial.[7][13][14] |
Experimental Protocols
General Cell Culture of CML Cell Lines (e.g., K562, KCL-22)
A convenient cell culture model for CML TKI resistance uses the KCL-22 cell line.[5]
Materials:
-
CML cell line (e.g., K562, KCL-22)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells, if applicable)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Culture CML cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For suspension cells (most CML lines), subculture every 2-3 days by diluting the cell suspension with fresh medium to a density of 2-5 x 10^5 cells/mL.
-
For adherent cells, remove the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize with medium containing FBS, centrifuge, and resuspend in fresh medium.
-
Regularly check cell viability using Trypan Blue exclusion.
Protocol 1: Cell Viability Assay (MTT or WST-1)
Materials:
-
CML cells
-
96-well cell culture plates
-
Vitamin D3 (Calcitriol) or analog (e.g., Inecalcitol)
-
TKI (e.g., Imatinib) - optional, for synergy studies
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Seed CML cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of Vitamin D3 and/or TKI in culture medium.
-
Remove 50 µL of medium from each well and add 50 µL of the drug dilutions. Include untreated and vehicle-treated controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well.
-
Incubate for 1-4 hours until a color change is observed.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.
-
Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Cell Differentiation Assay (CD11b/CD14 Staining)
Materials:
-
CML cell line responsive to differentiation (e.g., U937-BCR-ABL)
-
Vitamin D3 or analog
-
Fluorescently labeled antibodies against differentiation markers (e.g., FITC-CD11b, PE-CD14)
-
Flow cytometry buffer (PBS with 1% BSA)
-
Flow cytometer
Protocol:
-
Culture CML cells in appropriate medium.
-
Treat the cells with the desired concentration of Vitamin D3 (e.g., 5 nM Inecalcitol).[4]
-
Incubate for various time points (e.g., 2, 4, and 7 days).
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in flow cytometry buffer.
-
Add the fluorescently labeled antibodies to the cell suspension and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with flow cytometry buffer to remove unbound antibodies.
-
Resuspend the cells in flow cytometry buffer and analyze on a flow cytometer.
-
Quantify the percentage of cells expressing the differentiation markers.
Protocol 3: Clonogenic Assay (Colony Formation)
Materials:
-
CD34+ progenitor cells isolated from CML patient samples
-
Semi-solid methylcellulose-based medium (e.g., MethoCult™)
-
Vitamin D3 or analog
-
TKI (e.g., Imatinib)
-
35 mm culture dishes
Protocol:
-
Isolate CD34+ progenitor cells from CML patient bone marrow or peripheral blood.
-
Prepare the semi-solid medium according to the manufacturer's instructions.
-
Add the desired concentrations of Vitamin D3 and/or TKI to the medium. For example, 5 nM Inecalcitol and 0.2-0.5 µM Imatinib.[4]
-
Add 500 CD34+ cells to the medium for each condition.
-
Plate the cell suspension in triplicate in 35 mm culture dishes.
-
Incubate the dishes in a humidified incubator at 37°C with 5% CO2 for 10-14 days.
-
Count the number of colonies (defined as clusters of ≥40 cells) using an inverted microscope.
-
Calculate the colony forming unit (CFU) survival as a percentage of the untreated control.
Conclusion
The provided application notes and protocols offer a framework for investigating the effects of Vitamin D3 and its analogs on CML cells in a laboratory setting. The evidence suggests that Vitamin D3 signaling presents a promising avenue for CML research, particularly in the context of combination therapies with existing TKIs. These protocols can be adapted and optimized for specific CML cell lines and research questions.
References
- 1. Loss of the vitamin D receptor triggers senescence in chronic myeloid leukemia via DDIT4-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Biology of chronic myelogenous leukemia--signaling pathways of initiation and transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. A convenient cell culture model for CML acquired resistance through BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next generation therapies for chronic myeloid leukemia | Drug Discovery News [drugdiscoverynews.com]
- 7. Safety and efficacy of Vitamin D3 supplementation with Imatinib in Chronic Phase- Chronic Myeloid Leukaemia: an Exploratory Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin D compounds. Effect on clonal proliferation and differentiation of human myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. 1, 25(OH)2 Vitamin D3 Inhibits Cell Proliferation by Promoting Cell Cycle Arrest Without Inducing Apoptosis and Modifies Cell Morphology of Mesenchymal Multipotent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamin D3-driven signals for myeloid cell differentiation - Implications for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal Transduction in the Chronic Leukemias: Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of Vitamin D3 supplementation with Imatinib in Chronic Phase- Chronic Myeloid Leukaemia: an Exploratory Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantitative Analysis of Nε-(Carboxymethyl)lysine (CML) in Biological Samples using Isotope Dilution Mass Spectrometry with a CML-d3 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nε-(Carboxymethyl)lysine (CML) is a prominent Advanced Glycation End-product (AGE) formed through non-enzymatic reactions between reducing sugars and the free amino groups of proteins.[1][2] Elevated levels of CML are associated with various pathological conditions, including diabetes, cardiovascular disease, and chronic kidney disease, making it a critical biomarker in clinical research.[1][2] Accurate quantification of CML in complex biological matrices like plasma and serum is essential for understanding its role in disease progression and for the development of therapeutic interventions.
Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative bioanalysis, offering high precision and accuracy.[1][3] This method involves spiking a known amount of a stable isotope-labeled internal standard (IS), such as CML-d3, into the sample at an early stage of preparation.[4][5] The IS chemically behaves identically to the endogenous analyte throughout extraction, derivatization, and analysis, correcting for any sample loss or matrix effects.[5][6] This application note provides a detailed protocol for the quantification of CML in biological samples using a this compound internal standard coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
CML Formation Pathway
CML is formed through a series of reactions known as the Maillard reaction, as well as other pathways involving oxidative stress and lipid peroxidation. The diagram below illustrates the major pathways leading to the formation of CML.[1][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Analysis Using Deuterated Compounds (CML-d3)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing deuterated compounds, exemplified by a hypothetical deuterated drug "CML-d3" for Chronic Myeloid Leukemia (CML), in pharmacokinetic (PK) analysis. Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a valuable strategy in drug development to modulate the metabolic fate and pharmacokinetic properties of drug candidates.[1][2]
Introduction to Deuteration in Pharmacokinetics
Deuterium is a stable, non-radioactive isotope of hydrogen.[3] The substitution of hydrogen with deuterium can lead to a stronger chemical bond (C-D vs. C-H), a phenomenon known as the kinetic isotope effect. This can significantly alter the rate of drug metabolism, particularly for drugs where bond cleavage at a deuterated position is the rate-limiting step in their metabolism.[4] Consequently, deuterated compounds may exhibit an improved pharmacokinetic profile, including increased exposure (AUC), higher peak concentrations (Cmax), and a longer half-life, potentially leading to more favorable dosing regimens and reduced toxicity.[3]
The use of deuterated compounds in pharmacokinetic studies offers several advantages:
-
Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life and greater systemic exposure.
-
Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts.[1][2]
-
Potential for Lower Dosing: A more stable drug may require lower or less frequent doses to achieve the desired therapeutic effect.
-
Use as Internal Standards: Deuterated analogs of a drug are ideal internal standards for bioanalytical assays (e.g., LC-MS/MS) due to their similar chemical properties but distinct mass, allowing for precise quantification.
Experimental Protocols
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical single-dose pharmacokinetic study in mice to compare the PK profiles of a non-deuterated drug (Parent Compound) and its deuterated analog (this compound).
Objective: To determine and compare the key pharmacokinetic parameters of the Parent Compound and this compound following intravenous administration in mice.
Materials:
-
Parent Compound and this compound
-
Male CD-1 mice (8-10 weeks old)
-
Vehicle for drug formulation (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Intravenous injection supplies
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least 7 days prior to the experiment.
-
Dosing Formulation: Prepare dosing solutions of the Parent Compound and this compound in the vehicle at the desired concentration.
-
Animal Dosing:
-
Divide the mice into two groups (n=5 per group).
-
Administer a single intravenous dose of the Parent Compound to the first group and this compound to the second group (e.g., 2 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) via the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Place blood samples into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the plasma concentrations of the Parent Compound and this compound using a validated LC-MS/MS method. A deuterated internal standard is typically used for each analyte to ensure accuracy.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (e.g., AUC, Cmax, half-life, clearance) using non-compartmental analysis software.
-
Metabolic Stability Assay (In Vitro)
This protocol assesses the metabolic stability of the Parent Compound and this compound in liver microsomes.
Objective: To compare the in vitro metabolic clearance of the Parent Compound and this compound.
Materials:
-
Parent Compound and this compound
-
Liver microsomes (e.g., human, mouse)
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile (for reaction quenching)
-
Incubator
-
LC-MS/MS system
Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Initiation of Reaction: Add the Parent Compound or this compound to the incubation mixture to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Bioanalysis: Analyze the supernatant for the remaining concentration of the Parent Compound or this compound using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life and intrinsic clearance for each compound.
Data Presentation
The quantitative data from the pharmacokinetic and metabolic stability studies should be summarized in clear and structured tables for easy comparison.
Table 1: Pharmacokinetic Parameters of Parent Compound and this compound in Mice
| Parameter | Parent Compound (Mean ± SD) | This compound (Mean ± SD) | Fold Change |
| AUC (ng*h/mL) | 450 ± 95 | 2565 ± 510 | 5.7 |
| Cmax (ng/mL) | 320 ± 60 | 1408 ± 280 | 4.4 |
| Half-life (h) | 1.5 ± 0.3 | 6.0 ± 1.2 | 4.0 |
| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.19 |
Data presented are hypothetical and for illustrative purposes.
Table 2: In Vitro Metabolic Stability of Parent Compound and this compound
| Compound | In Vitro Half-life (min) | Intrinsic Clearance (µL/min/mg protein) |
| Parent Compound | 15 | 46.2 |
| This compound | 60 | 11.6 |
Data presented are hypothetical and for illustrative purposes.
Visualizations
Diagrams are essential for illustrating complex workflows and relationships.
Caption: Experimental workflow for comparative pharmacokinetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterated Compounds [simsonpharma.com]
Application Notes and Protocols for CML-d3 in Proteomic Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Nε-(Carboxymethyl)lysine (CML) in Health and Disease
Advanced Glycation End-products (AGEs) are formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[1][2] One of the most prevalent and well-studied AGEs is Nε-(carboxymethyl)lysine (CML), which is increasingly recognized as a key biomarker in aging and the pathogenesis of various diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders.[1] The accumulation of CML can lead to protein cross-linking, impaired protein function, and cellular dysfunction by interacting with the Receptor for Advanced Glycation End-products (RAGE), triggering inflammatory and fibrotic responses.
The precise identification and quantification of CML-modified proteins are crucial for understanding disease mechanisms and for the development of novel therapeutic strategies. The use of stable isotope-labeled internal standards, such as Nε-(carboxymethyl)lysine-d3 (CML-d3), in conjunction with mass spectrometry-based proteomic workflows, offers a highly accurate and sensitive method for the quantification of CML-modified peptides and the identification of specific glycation sites within the proteome.[3]
These application notes provide a detailed protocol for the use of this compound as an internal standard in a bottom-up proteomic workflow designed to identify and quantify CML-modified proteins from complex biological samples.
Experimental Workflow Overview
The overall experimental workflow involves protein extraction from a biological sample, reduction and alkylation of cysteine residues, and enzymatic digestion to generate peptides. A known amount of this compound is then spiked into the peptide mixture to serve as an internal standard. Glycated peptides are subsequently enriched using boronate affinity chromatography before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Detailed Experimental Protocols
Protocol 1: Protein Extraction, Digestion, and this compound Spiking
This protocol outlines the initial sample preparation steps leading up to the enrichment of glycated peptides.
Materials:
-
Lysis Buffer: 8 M urea in 50 mM ammonium bicarbonate, pH 8.0
-
Reducing Agent: 100 mM dithiothreitol (DTT)
-
Alkylating Agent: 200 mM iodoacetamide (IAA)
-
Quenching Reagent: 100 mM DTT
-
Digestion Buffer: 50 mM ammonium bicarbonate, pH 8.0
-
Trypsin (mass spectrometry grade)
-
This compound standard solution (known concentration)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Cell Lysis and Protein Extraction:
-
Lyse cell pellets or homogenized tissue in Lysis Buffer.
-
Sonicate the sample on ice to ensure complete lysis and shear DNA.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
To 1 mg of protein extract, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
Quench the reaction by adding DTT to a final concentration of 10 mM and incubate for 15 minutes.
-
-
Protein Digestion:
-
Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio (w/w).
-
Incubate overnight at 37°C.
-
-
This compound Spiking and Desalting:
-
Spike a known amount of this compound standard into the digested peptide mixture. The exact amount should be optimized based on the expected level of CML in the sample.
-
Acidify the sample with 0.1% trifluoroacetic acid (TFA).
-
Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them using a vacuum centrifuge.
-
Protocol 2: Enrichment of Glycated Peptides using Boronate Affinity Chromatography
This protocol describes the selective enrichment of glycated peptides from the total peptide digest.[4][5][6][7]
Materials:
-
Boronate Affinity Resin
-
Binding/Wash Buffer: 50 mM ammonium acetate, pH 8.5
-
Elution Buffer: 100 mM acetic acid
-
Micro-spin columns
Procedure:
-
Resin Equilibration:
-
Pack a micro-spin column with the boronate affinity resin.
-
Equilibrate the resin by washing with 3 column volumes of Binding/Wash Buffer.
-
-
Peptide Binding:
-
Reconstitute the dried peptide sample in Binding/Wash Buffer.
-
Load the peptide solution onto the equilibrated resin.
-
Incubate for 30 minutes at room temperature with gentle agitation to allow for binding of glycated peptides.
-
-
Washing:
-
Centrifuge the column to remove the unbound peptides.
-
Wash the resin with 5-10 column volumes of Binding/Wash Buffer to remove non-specifically bound peptides.
-
-
Elution:
-
Elute the enriched glycated peptides by adding 3 column volumes of Elution Buffer.
-
Collect the eluate.
-
Dry the enriched glycated peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis and Data Interpretation
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system is recommended for the analysis of glycated peptides.
LC-MS/MS Parameters:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 40% B over 60-120 minutes is a good starting point.
-
MS1 Scan: High-resolution scan (e.g., 60,000-120,000 resolution) over a mass range of m/z 350-1800.
-
MS2 Fragmentation: Data-dependent acquisition (DDA) is commonly used. Higher-energy collisional dissociation (HCD) or electron-transfer dissociation (ETD) are effective for fragmenting glycated peptides.[6][7]
Data Analysis:
-
Database Searching:
-
Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to identify peptides and proteins.
-
Include the CML modification (+58.0055 Da on lysine) and this compound (+61.0242 Da on lysine) as variable modifications in the search parameters.
-
-
Quantification:
-
Quantification is achieved by comparing the peak area of the endogenous CML-containing peptide with the peak area of the corresponding spiked-in this compound-containing peptide.
-
The ratio of the light (endogenous) to heavy (this compound) peptide is used to calculate the absolute amount of the CML-modified peptide in the original sample.
-
Quantitative Data Presentation
The following tables provide examples of how quantitative data for CML levels can be presented.
Table 1: CML Quantification in Human Plasma Samples
| Sample Group | Number of Subjects (n) | Mean Plasma CML (pmol/mg protein) | Standard Deviation |
| Healthy Controls | 50 | 1.5 | 0.4 |
| Type 2 Diabetes | 50 | 3.8 | 1.2 |
| Chronic Kidney Disease | 50 | 5.2 | 1.8 |
Data is hypothetical and for illustrative purposes only.
Table 2: Identification of CML-modified Peptides in a Proteomic Study of Diabetic Kidney Tissue
| Protein | UniProt ID | Peptide Sequence | CML Site (Lysine Position) | Fold Change (Diabetic vs. Control) |
| Albumin | P02768 | ...KQTALVELVK... | K538 | 2.5 |
| Collagen alpha-1(IV) | P02462 | ...KGETGLPGEK... | K187 | 3.1 |
| Hemoglobin subunit beta | P68871 | ...VNVDEVGGEALGRLLVVYPWTQRFFESFK... | K66 | 1.8 |
Data is hypothetical and for illustrative purposes only.
Signaling Pathway Implication of Protein Glycation
The accumulation of AGEs, such as CML, can activate the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. RAGE activation triggers a cascade of downstream signaling events that contribute to inflammation, oxidative stress, and cellular damage.
Conclusion
The use of this compound as an internal standard provides a robust and accurate method for the quantification of CML-modified proteins in complex biological samples. This approach, combined with advanced proteomic techniques, is invaluable for researchers and drug development professionals seeking to understand the role of protein glycation in disease and to identify novel therapeutic targets. The detailed protocols and workflows presented here offer a comprehensive guide for the implementation of this powerful analytical strategy.
References
- 1. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enrichment and Analysis of Non-enzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron Transfer Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enrichment and analysis of nonenzymatically glycated peptides: boronate affinity chromatography coupled with electron-transfer dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: CML-d3 Mass Spectrometry Analysis
Welcome to the technical support center for improving Nε-(carboxymethyl)lysine-d3 (CML-d3) signal intensity in mass spectrometry. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during LC-MS/MS analysis of this compound.
Troubleshooting Guide: Low this compound Signal Intensity
Low or inconsistent signal intensity for this compound can arise from several factors throughout the analytical workflow. This guide provides a systematic approach to identify and resolve the root cause of the issue.
Issue: Weak or No this compound Signal Detected
A complete or significant loss of signal often points to a critical failure in the sample preparation or instrumentation.
| Potential Cause | Recommended Action | Expected Outcome |
| Sample Preparation Failure | Review the sample extraction protocol. For biological matrices like plasma, protein precipitation followed by solid-phase extraction (SPE) is recommended for effective cleanup.[1] Ensure complete evaporation of solvents and proper reconstitution in a mobile phase-compatible solution. | A cleaner sample will reduce matrix effects and improve analyte ionization. |
| Instrument Malfunction | Verify the mass spectrometer is properly tuned and calibrated.[2] Check for leaks in the LC system and ensure the ESI source is clean and functioning correctly.[1] A direct infusion of a this compound standard can help isolate the issue to the LC or MS system.[3] | A properly functioning instrument is essential for achieving optimal sensitivity. |
| Degraded Standard | Prepare a fresh this compound standard solution to rule out degradation of the stock solution.[4] | A viable standard will produce a strong signal upon direct infusion, confirming its integrity. |
Issue: Inconsistent or Poorly Reproducible this compound Signal
Signal variability across injections or batches often indicates issues with matrix effects or chromatographic conditions.
| Potential Cause | Recommended Action | Expected Outcome |
| Matrix Effects | Matrix effects, such as ion suppression or enhancement from co-eluting endogenous compounds, are a common cause of signal variability.[5][6][7][8] To mitigate this, improve sample cleanup using techniques like SPE.[1] Sample dilution can also reduce the concentration of interfering matrix components.[4] | Reduced matrix effects will lead to more consistent and reproducible this compound ionization and signal intensity. |
| Suboptimal Chromatography | Poor peak shape (e.g., broad or tailing peaks) can lower the apparent signal height.[4] Optimize the LC gradient, flow rate, and column temperature to achieve sharp, symmetrical peaks. Ensure the mobile phase pH is appropriate for CML. | Improved chromatography will result in better peak shape and increased signal-to-noise ratio. |
| Inconsistent Internal Standard Addition | Ensure the internal standard is added precisely and consistently to all samples and standards as early as possible in the sample preparation process.[9] | Consistent internal standard response will improve the accuracy and precision of CML quantification. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated form of Nε-(carboxymethyl)lysine, an advanced glycation end product (AGE). In mass spectrometry, it is commonly used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of endogenous CML.[9][10] The deuterium labeling provides a mass shift, allowing it to be distinguished from the unlabeled analyte while exhibiting nearly identical chemical and physical properties.[1]
Q2: What are the primary causes of low this compound signal intensity?
Low signal intensity for this compound can stem from several factors:
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of this compound.[1][7]
-
Suboptimal Ionization Parameters: The choice of ionization source and its settings (e.g., capillary voltage, gas flow, temperature) significantly impact ion formation efficiency.[1][11]
-
Inefficient Sample Preparation: Poor extraction and cleanup can leave interfering substances that cause ion suppression.[1]
-
Instrumental Issues: Contaminated ion sources, leaks, or incorrect instrument parameters can lead to a general decrease in sensitivity.[1][12]
Q3: How can I optimize the MS parameters for this compound?
Systematic optimization of MS parameters is crucial. This can be achieved by infusing a standard solution of this compound and adjusting the following:
-
Ion Source Parameters: Fine-tune the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize ionization efficiency.[4]
-
Collision Energy: When using MS/MS, optimize the collision energy to achieve the desired fragmentation pattern and maximize the signal of the product ions.[13]
Q4: What type of sample preparation is recommended for this compound analysis in plasma?
For plasma samples, a combination of protein precipitation and solid-phase extraction (SPE) is often recommended to remove proteins and other interfering substances.[1]
-
Protein Precipitation: Add a cold organic solvent like acetonitrile or methanol to the plasma sample to precipitate proteins.[1][4]
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to further clean the sample and isolate the this compound.[1]
Experimental Protocols
Protocol 1: this compound Extraction from Human Plasma using Protein Precipitation and SPE
This protocol describes a robust method for extracting this compound from human plasma, minimizing matrix effects and improving signal intensity.
-
Sample Preparation:
-
To 100 µL of plasma, add the internal standard (if this compound is not the analyte of interest).
-
Add 300 µL of chilled acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by an equilibration buffer.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the this compound with a suitable elution solvent (e.g., a mixture of organic solvent and a weak acid).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Diagrams
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. zefsci.com [zefsci.com]
- 13. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
Technical Support Center: Nε-(carboxymethyl)lysine (CML)-d3 Quantification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the quantification of Nε-(carboxymethyl)lysine (CML), using its deuterated internal standard, CML-d3.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound quantification experiments, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q1: My this compound internal standard (IS) signal is highly variable or unexpectedly low across my sample batch. What is the likely cause and how can I fix it?
A1: Variability in the internal standard response is a common issue in LC-MS/MS analysis and can directly impact the accuracy of your results.[1] The root cause can often be traced to matrix effects, issues with sample preparation, or instrument problems.
Possible Causes and Solutions:
-
Differential Matrix Effects: The most common cause is that the CML and this compound are not affected equally by the sample matrix.[2] This can happen if they do not co-elute perfectly, exposing them to different interfering compounds from the biological matrix at the ion source.[2]
-
Solution: Optimize your chromatographic method to ensure CML and this compound co-elute. This may involve adjusting the mobile phase gradient, changing the column, or modifying the flow rate.[2]
-
-
Ion Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a gradual decrease in signal intensity over the course of an analytical run.
-
Solution: Clean the ion source regularly as part of your routine instrument maintenance. Monitor IS response in quality control (QC) samples throughout the batch to detect signal drift.
-
-
Sample Preparation Inconsistencies: Inconsistent protein precipitation, extraction recovery, or sample reconstitution can lead to variable IS concentrations being injected.
-
Solution: Ensure your sample preparation protocol is robust and consistently applied. Vortex all samples thoroughly after adding the IS and before any precipitation or extraction steps. Ensure complete evaporation of the solvent before reconstitution and that the sample is fully redissolved.
-
-
Autosampler Issues: Partial needle blockage in the autosampler can lead to the injection of smaller, inconsistent sample volumes, resulting in randomly scattered low IS values.[1]
-
Solution: Perform regular maintenance on your autosampler, including cleaning the needle and injection port.
-
Q2: I suspect matrix effects are suppressing (or enhancing) my CML signal. How can I confirm and mitigate this?
A2: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte (CML) and internal standard in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4] This can compromise the accuracy and precision of your quantification.[2]
Confirmation of Matrix Effects:
The most common method to quantitatively assess matrix effects is the post-extraction spike experiment .[2][5] This involves comparing the analyte's response in a clean solvent to its response in an extracted blank matrix sample.
| Sample Set | Preparation | Purpose |
| Set A (Neat Solution) | Spike CML and this compound into the final reconstitution solvent. | Represents 100% response with no matrix. |
| Set B (Post-Extraction Spike) | Perform the full extraction procedure on a blank matrix sample, then spike CML and this compound into the final extract. | Measures the analyte response in the presence of matrix components. |
| Set C (Pre-Extraction Spike) | Spike CML and this compound into a blank matrix sample before the extraction procedure. | Used to determine overall recovery. |
Calculation: Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[2][4] Ideally, the matrix effect should be minimal (e.g., within 85-115%) and consistent across different sources of the matrix.[6]
Mitigation Strategies:
-
Improve Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components, such as phospholipids.[7]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate CML from the co-eluting matrix components. This might involve using a different stationary phase or a more effective gradient.[8]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[9]
-
Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it has nearly identical physicochemical properties to CML and should be affected by matrix effects in the same way.[10][11] However, as noted in Q1, this compensation can fail if chromatography is not optimized.
Troubleshooting Workflow for Matrix Effects
Caption: A decision-making workflow for identifying and mitigating matrix effects in CML quantification.
Q3: My CML recovery is low and inconsistent after sample preparation. What are the potential causes?
A3: Low and variable recovery can stem from several steps in the sample preparation workflow.
Possible Causes and Solutions:
-
Artifactual CML Formation: A major issue in CML analysis is its potential to form as an artifact during the acid hydrolysis step, which is often used to release CML from proteins. This occurs from the oxidation of Amadori rearrangement products.[12]
-
Solution: Before acid hydrolysis, reduce the sample with sodium borohydride (NaBH₄). This converts the Amadori products to a form that can no longer react to create CML, preventing its artificial formation.[12]
-
-
Adsorption to Surfaces: Peptides and amino acids can adsorb to the surfaces of plasticware (e.g., polypropylene tubes) and glassware.[1] This can lead to significant and variable loss of the analyte, especially at low concentrations.
-
Solution: Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also be used to minimize adsorption. It is critical to test different types of labware during method development.[1]
-
-
Inefficient Protein Precipitation/Extraction: Incomplete precipitation of proteins or inefficient extraction of CML from the matrix will result in low recovery.
-
Solution: Ensure the precipitating solvent (e.g., acetonitrile) is added in the correct ratio and that the sample is thoroughly mixed and incubated at the proper temperature (often cold) to maximize protein removal. For LLE, optimize the solvent choice and extraction parameters (e.g., pH, mixing time).
-
-
Degradation during Storage or Processing: CML is generally stable, but repeated freeze-thaw cycles or prolonged exposure to harsh conditions can potentially lead to degradation.
-
Solution: Aliquot samples to avoid repeated freeze-thaw cycles.[13] Process samples promptly and store them at appropriate temperatures (-20°C or -80°C).
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for CML quantification, and what are their pros and cons?
A1: The two primary methods for CML quantification are LC-MS/MS and immunoassays (like ELISA).[14]
| Feature | LC-MS/MS | Immunoassays (ELISA) |
| Specificity | High. Can distinguish CML from structurally similar compounds and its deuterated internal standard. Considered the "gold standard".[15] | Variable. Prone to cross-reactivity with other advanced glycation end products (AGEs) or structurally similar molecules.[16] |
| Sensitivity | High. Can detect very low concentrations of CML.[15] | Good, but can be limited by the antibody's affinity. |
| Accuracy/Precision | High. Use of a stable isotope-labeled internal standard (this compound) corrects for matrix effects and procedural losses.[11] | Moderate. Can be affected by interferences from the sample matrix and batch-to-batch variability of antibodies and reagents.[16][17] |
| Throughput | Moderate to High. Modern systems can analyze hundreds of samples per day.[11] | High. Well-suited for screening large numbers of samples simultaneously. |
| Cost & Complexity | High. Requires expensive instrumentation and highly skilled operators.[14] | Low. Relatively inexpensive and uses standard laboratory equipment.[14] |
Q2: Why is a stable isotope-labeled internal standard like this compound so important?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is crucial for accurate quantification in mass spectrometry for several reasons:[10]
-
Correction for Matrix Effects: this compound is chemically identical to CML, differing only in isotopic composition. Therefore, it experiences the same ionization suppression or enhancement in the ion source, allowing for a reliable correction.[3]
-
Correction for Sample Preparation Losses: Any analyte lost during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the SIL-IS, as it behaves identically during these processes.[18]
-
Improved Precision and Accuracy: By normalizing the analyte signal to the IS signal, the method becomes much more robust and less susceptible to variations in injection volume, instrument performance, and sample handling.[1]
General LC-MS/MS Workflow for this compound Quantification
Caption: A typical experimental workflow for the quantification of CML using this compound as an internal standard.
Q3: What are the key parameters to assess during method validation for this compound quantification?
A3: A robust bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key parameters include:
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample.[19]
-
Accuracy: The closeness of the measured value to the true value. Typically should be within ±15% (±20% at the LLOQ).[6]
-
Precision: The degree of scatter between a series of measurements. The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[6]
-
Calibration Curve: The relationship between instrument response and known concentrations of the analyte. The curve should be reproducible with a correlation coefficient (r²) of ≥0.99.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[16]
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response from pre-extraction spiked samples to post-extraction spiked samples.
-
Matrix Effect: Assessed to ensure that ionization suppression or enhancement is absent or, if present, is consistent and compensated for by the internal standard.[5][6]
-
Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[13]
Q4: What are some common sources of contamination in CML analysis?
A4: Due to the high sensitivity of LC-MS/MS, contamination can be a significant issue.
-
Labware: Plasticizers and other chemicals can leach from tubes, plates, and pipette tips. Always use high-quality, low-binding plastics.
-
Solvents and Reagents: Use high-purity, LC-MS grade solvents and reagents to avoid introducing contaminants that can interfere with the analysis or build up in the system.
-
Carryover: Analyte from a high-concentration sample can adsorb to surfaces in the autosampler or column and elute during the analysis of a subsequent sample.
-
Solution: Optimize the autosampler wash procedure and run blank injections after high-concentration samples to check for carryover.
-
-
Cross-Contamination: Poor laboratory practices can lead to the transfer of analyte or internal standard between samples. Always use fresh pipette tips for each sample and standard.
Experimental Protocol Example: CML Quantification in Human Plasma by LC-MS/MS
This is a generalized protocol and should be optimized and validated for your specific instrumentation and application.
1. Materials and Reagents
-
CML and this compound standards
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank and study samples)
-
Low-binding microcentrifuge tubes
2. Standard and QC Preparation
-
Prepare stock solutions of CML and this compound in a suitable solvent (e.g., 80% acetonitrile).[20]
-
Prepare a series of working standard solutions by serially diluting the CML stock solution.
-
Prepare a working internal standard solution (e.g., 100 ng/mL this compound).
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of CML into blank human plasma.[20]
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma (standards, QCs, or unknown samples) into a 1.5 mL low-binding microcentrifuge tube.
-
Add 20 µL of the this compound working internal standard solution to each tube (except for double blanks).
-
Vortex mix for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile + 0.1% Formic Acid).
-
Vortex to mix, then transfer to an autosampler vial for analysis.
4. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A typical starting condition would be 5% B, ramping up to 95% B to elute CML, followed by a wash and re-equilibration step.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
CML Transition: Optimize using standard solution (e.g., m/z 205.1 → 84.1)
-
This compound Transition: Optimize using standard solution (e.g., m/z 208.1 → 87.1)
-
Note: The exact m/z values may vary slightly depending on the specific deuteration pattern of the this compound standard.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. gtfch.org [gtfch.org]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Routine isotope-dilution liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of the 25-hydroxy metabolites of vitamins D2 and D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. abcam.cn [abcam.cn]
- 14. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vitad.org [vitad.org]
- 16. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Liquid Chromatography Separation for CML and CML-d3
Welcome to the Technical Support Center for the analysis of Nε-(Carboxymethyl)lysine (CML) and its deuterated internal standard, CML-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue observed when analyzing CML and this compound?
A common challenge is managing peak shape and retention time variability. CML is a polar compound, which can lead to poor retention on traditional reversed-phase columns and result in peak tailing due to interactions with residual silanols on the silica support. The use of a deuterated internal standard, this compound, can also introduce a slight retention time shift, known as the chromatographic isotope effect.
Q2: Why does my this compound internal standard have a slightly different retention time than CML?
This phenomenon is known as the chromatographic isotope effect (CIE). The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, such as its polarity and interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2][3][4][5] This is an expected behavior and is generally not a cause for concern as long as the peak shapes are good and the response is consistent.
Q3: What are the recommended column chemistries for CML analysis?
Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be suitable for CML analysis, depending on the sample matrix and desired retention characteristics.
-
Reversed-Phase (e.g., C18): When using a C18 column, especially a BEH C18 column, an ion-pairing agent like nonafluoropentanoic acid (NFPA) in the mobile phase can improve peak shape and retention.[6]
-
Mixed-Mode or HILIC (e.g., BEH Amide): These columns can provide good retention for polar compounds like CML without the need for ion-pairing agents. A mobile phase system of acetonitrile and water is often effective.
Q4: How can I minimize matrix effects when analyzing CML in biological samples?
Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis. Effective sample preparation is key to minimizing these effects. Protein precipitation is a common first step for plasma or serum samples.[7][8][9][10][11] Further cleanup using solid-phase extraction (SPE) may be necessary for complex matrices. It is also crucial to use a stable isotope-labeled internal standard like this compound to compensate for any remaining matrix effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your CML and this compound analysis in a question-and-answer format.
Peak Shape Problems
Q: My CML peak is tailing. How can I improve its shape?
-
Mobile Phase Modification: If using a C18 column, the addition of an ion-pairing agent like 5 mM NFPA to the aqueous mobile phase can significantly reduce peak tailing by masking residual silanol interactions.[6]
-
Column Choice: Consider using a column with a more inert surface or a different stationary phase, such as a HILIC column.
-
pH Adjustment: Ensure the mobile phase pH is appropriate for CML. Since CML is an amino acid derivative, its charge state is pH-dependent.
Q: My peaks are broad or split. What could be the cause?
-
Column Contamination: A contaminated guard or analytical column can lead to peak distortion. Flush the column according to the manufacturer's instructions or replace the guard column.
-
Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Try to dissolve your sample in the initial mobile phase.
-
Extra-Column Volume: Excessive tubing length or poor connections can contribute to peak broadening. Ensure all connections are secure and use tubing with the appropriate inner diameter.
Retention Time and Sensitivity Issues
Q: My retention times are shifting between injections. What should I check?
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Inadequate equilibration is a common cause of retention time drift.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phases and ensure accurate composition.
-
Temperature Fluctuations: Maintain a stable column temperature using a column oven. Temperature variations can significantly impact retention times.
Q: I am experiencing low sensitivity for CML. How can I improve it?
-
Mass Spectrometry Parameters: Optimize the Multiple Reaction Monitoring (MRM) transitions and collision energies for both CML and this compound.[12][13][14][15][16] Use of a well-optimized method is crucial for achieving high sensitivity.
-
Sample Preparation: Inefficient sample cleanup can lead to ion suppression and reduced sensitivity. Evaluate your protein precipitation and/or SPE procedure for optimal recovery.
-
Source Conditions: Optimize the ion source parameters on your mass spectrometer, such as gas flows and temperatures, to ensure efficient ionization of CML.
Experimental Protocols
Below are two detailed methodologies for the analysis of CML and this compound using UPLC-MS/MS.
Method 1: Reversed-Phase Chromatography with Ion-Pairing
This method is suitable for the analysis of CML in biological fluids following protein precipitation.
Sample Preparation (Plasma/Serum) [8][9][10][11]
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
UPLC-MS/MS Conditions [6]
| Parameter | Setting |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 5 mM Nonafluoropentanoic Acid (NFPA) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
Gradient Elution Profile [6]
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.4 | 10 |
| 4.2 | 80 |
| 5.7 | 80 |
| 5.8 | 10 |
| 7.5 | 10 |
Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| CML | Value to be determined | Value to be determined | Value to be determined |
| This compound | Value to be determined | Value to be determined | Value to be determined |
Note: Specific MRM transitions and collision energies should be optimized for your specific instrument.
Method 2: Ion-Pair Chromatography with a HSS T3 Column
This method provides an alternative chromatographic separation for CML.
UPLC-MS/MS Conditions [17]
| Parameter | Setting |
| Column | Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm |
| Mobile Phase A | Water with 10 mM Perfluorohexanoic Acid (PFHA) |
| Mobile Phase B | 10 mM Ammonium Formate in 45:45:10 Acetonitrile:Methanol:Water |
| Flow Rate | To be optimized |
| Column Temperature | To be optimized |
| Injection Volume | 10 µL |
Mass Spectrometry Parameters [17]
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 1.00 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 350°C |
| Desolvation Gas | 800 L/hr |
| Cone Gas Flow | 40 L/hr |
Note: The gradient profile and other parameters for this method would need to be developed and optimized.
Visualizations
Below are diagrams illustrating key workflows and concepts discussed in this guide.
Caption: Experimental workflow for CML and this compound analysis.
Caption: Troubleshooting decision tree for LC-MS analysis.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Validation study to compare effects of processing protocols on measured Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. forensicrti.org [forensicrti.org]
- 16. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts N ε -(carboxymethyl)lysine and N ε -(carboxyethyl)lysine - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01817B [pubs.rsc.org]
Troubleshooting matrix effects in CML-d3 analysis of plasma
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects in the quantitative analysis of CML-d3 in plasma using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it affect my this compound analysis?
A: A matrix effect is the alteration of analyte ionization efficiency by co-eluting substances from the sample matrix, such as plasma.[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results for this compound.[3] In plasma analysis, phospholipids are a major contributor to matrix effects.[4][5][6]
Q2: I am using this compound, a deuterated internal standard. Shouldn't that automatically correct for matrix effects?
A: While using a stable isotope-labeled (SIL) internal standard like this compound is a highly recommended and common practice to compensate for matrix effects, it is not always a complete solution.[7][8] For the correction to be effective, the analyte (CML) and the internal standard (this compound) must co-elute perfectly and be affected by the matrix in the exact same way.[9][10] However, a phenomenon known as the "deuterium isotope effect" can cause a slight difference in retention time between the deuterated and non-deuterated compounds.[7][9] This separation can lead to differential matrix effects, where the analyte and internal standard experience different degrees of ion suppression or enhancement, resulting in inaccurate quantification.[7][8]
Q3: My results show high variability between different plasma lots. Could this be a matrix effect?
A: Yes, high variability between different sources or lots of plasma is a classic sign of a matrix effect.[2] The composition of plasma can differ between individuals, leading to varying degrees of ion suppression.[2] If your this compound internal standard does not perfectly track these variations due to differential matrix effects, it will result in poor reproducibility and inconsistent analyte-to-internal standard response ratios.[7]
Q4: How can I determine if my this compound analysis is being affected by matrix effects?
A: There are two primary experimental methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify at which points in your chromatographic run ion suppression or enhancement occurs. It involves infusing a constant flow of CML standard into the mass spectrometer after the analytical column while injecting a blank plasma extract. Dips or peaks in the baseline signal indicate regions of matrix-induced ion suppression or enhancement, respectively.[11][12][13]
-
Post-Extraction Spike Analysis: This is a quantitative method to determine the magnitude of the matrix effect. You compare the peak response of CML spiked into a pre-extracted blank plasma sample to the response of CML in a neat solvent solution at the same concentration. The ratio of these responses, known as the matrix factor, quantifies the degree of ion suppression or enhancement.[13][14][15]
Troubleshooting Guides
Issue: Inconsistent analyte/internal standard peak area ratios.
This is a primary indicator that CML and this compound are experiencing differential matrix effects.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent analyte/IS ratios.
Issue: Poor sensitivity or high limit of quantitation (LOQ).
This can be caused by significant ion suppression affecting both the analyte and the internal standard.
-
Evaluate Sample Preparation: Protein precipitation is a common but often "dirtier" sample preparation method, leaving many phospholipids in the extract.[16] Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner sample.[5][17] Specific phospholipid removal plates or cartridges can also be highly effective.[5]
-
Optimize Chromatography: Adjust the chromatographic gradient to separate the elution of CML from the main phospholipid elution regions.[4] Lysophospholipids, which are more polar, tend to elute early in reversed-phase chromatography, while less polar phospholipids elute later with higher organic solvent concentrations.[4][6][16]
-
Check MS Source Conditions: While not a matrix effect solution, optimizing source parameters (e.g., gas flows, temperature, voltages) can help maximize the signal for your specific analyte, potentially overcoming minor suppression.
Quantitative Data Summary
The following table summarizes potential quantitative discrepancies that can arise from matrix effects, based on literature examples with deuterated internal standards.
| Parameter | Observation | Potential Impact on this compound Analysis | Reference |
| Analyte vs. SIL IS Matrix Effect | The matrix effect experienced by an analyte and its SIL internal standard can differ by 26% or more. | If CML is suppressed by 40% and this compound by only 14%, the results will be inaccurate. | [7] |
| Analyte vs. SIL IS Extraction Recovery | A 35% difference in extraction recovery was reported between an analyte and its deuterated internal standard. | Inconsistent recovery between CML and this compound will lead to imprecise and inaccurate results. | [7] |
| Matrix Effect Between Plasma Lots | Signal intensity for the same concentration of a deuterated standard (Creatine-D3) differed by 126% between plasma and urine, and 6.5% between two different blood matrices (plasma vs. serum). | Demonstrates the high variability possible between different biological matrices or even different lots of the same matrix, which can affect reproducibility. | [18] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
This protocol allows for the quantitative assessment of matrix effects.
Workflow for Post-Extraction Spike Method
Caption: Experimental workflow for the post-extraction spike method.
-
Prepare Sample Sets:
-
Set A (Analyte in Matrix): Take at least six different lots of blank human plasma. Process them using your established extraction procedure (e.g., protein precipitation). After extraction, spike the resulting supernatant with a known concentration of CML and this compound (e.g., at low and high QC levels).
-
Set B (Analyte in Neat Solution): Prepare solutions of CML and this compound in your final reconstitution solvent at the exact same concentrations as in Set A.
-
-
Analysis: Analyze both sets of samples using your LC-MS/MS method.
-
Calculation:
-
Calculate the Matrix Factor (MF) for the analyte (CML) and the internal standard (this compound) for each lot of plasma:
-
MF = (Mean Peak Response in Set A) / (Mean Peak Response in Set B)[13]
-
-
A value close to 1 indicates no significant matrix effect. A value < 1 indicates ion suppression, and > 1 indicates ion enhancement.[13]
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF) :
-
IS-Normalized MF = (MF of CML) / (MF of this compound)
-
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different plasma lots should ideally be ≤15%.
-
Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)
This is a general protocol for improving sample cleanup to reduce matrix interferences.
-
Select SPE Cartridge: Choose a sorbent that provides strong retention for CML while allowing interfering components like phospholipids to be washed away. Reversed-phase (e.g., C18) or mixed-mode sorbents are common choices.
-
Condition/Equilibrate:
-
Wash the cartridge with an organic solvent (e.g., methanol).
-
Equilibrate the cartridge with an aqueous solution (e.g., water or a weak buffer).
-
-
Load Sample: Load the pre-treated plasma sample (e.g., diluted or protein-precipitated) onto the cartridge at a slow, controlled flow rate.
-
Wash: Wash the cartridge with a weak solvent mixture that is strong enough to elute loosely bound interferences (like salts and some phospholipids) but weak enough to leave CML bound to the sorbent.
-
Elute: Elute CML with a small volume of a strong organic solvent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in your mobile phase for LC-MS/MS analysis.
References
- 1. waters.com [waters.com]
- 2. e-b-f.eu [e-b-f.eu]
- 3. researchgate.net [researchgate.net]
- 4. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. researchgate.net [researchgate.net]
CML-d3 stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of CML-d3.
Troubleshooting Guide: this compound Stability Issues
This guide addresses common problems encountered during the use of this compound as an internal standard in mass spectrometry experiments, particularly those related to its long-term storage and stability.
Issue 1: Inconsistent or Drifting this compound Signal in LC-MS/MS Analysis
Symptoms:
-
The peak area of this compound varies significantly between injections of the same sample.
-
A gradual increase or decrease in the this compound signal is observed over an analytical run.[1]
-
Abrupt changes in the this compound signal occur mid-run.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| This compound Degradation in Solution | 1. Prepare a fresh this compound stock solution from solid material. 2. Compare the performance of the fresh solution to the stored solution. 3. If the fresh solution provides a stable signal, discard the old solution. | A stable and consistent this compound signal with the fresh solution indicates degradation of the stored solution. |
| Matrix Effects | 1. Dilute the sample to reduce the concentration of matrix components. 2. Optimize sample preparation to better remove interfering substances (e.g., use solid-phase extraction instead of protein precipitation).[1] 3. Adjust chromatographic conditions to separate this compound from co-eluting matrix components.[1] | Reduced signal variability suggests that matrix effects were the primary cause of the inconsistency. |
| Instrument Instability | 1. Inject a series of pure this compound standard solutions (without matrix). If the signal is stable, the issue is likely sample-related. If unstable, the issue is instrument-related. 2. Clean the mass spectrometer's ion source and transfer optics. 3. Check for leaks in the LC system and autosampler. | A stable signal in pure standard solutions points towards matrix effects, while an unstable signal indicates the need for instrument maintenance. |
| Inconsistent Sample Preparation | 1. Ensure thorough vortexing of the this compound spiking solution before and after addition to the sample. 2. Use calibrated pipettes for accurate and consistent addition of the internal standard. | Improved consistency in the this compound signal across multiple preparations of the same sample. |
| Hydrogen-Deuterium Exchange | 1. Avoid prolonged exposure of this compound to protic solvents, especially at non-neutral pH. 2. Prepare solutions in aprotic or deuterated solvents where possible for long-term storage. | Minimized loss of the deuterium label and preservation of the mass difference between this compound and native CML. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is the deuterium-labeled form of Nε-(Carboxymethyl)-L-lysine (CML). CML is an advanced glycation end product (AGE) that is formed in the body and in processed foods.[2] this compound is primarily used as a stable isotope-labeled internal standard for the accurate quantification of CML in biological samples using mass spectrometry-based methods like LC-MS/MS.[3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound solid should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.[4] Stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. While short-term storage in an autosampler during an analytical run is common, long-term storage at room temperature can lead to degradation. Factors such as solvent composition, pH, and exposure to light can influence stability.
Q4: I am observing a loss of the deuterium label on my this compound. What could be the cause?
A4: Loss of deuterium can occur through hydrogen-deuterium exchange. This is more likely to happen if the this compound is stored in protic solvents (e.g., water, methanol) for extended periods, especially under acidic or basic conditions. To minimize this, prepare fresh solutions or store stock solutions in aprotic solvents if compatible with your experimental workflow.
Q5: My this compound signal is showing a gradual decline during a long analytical run. What should I investigate?
A5: A gradual decline in the internal standard signal can be due to several factors.[1] Start by checking for instrument-related issues such as contamination of the ion source or a slow leak in the LC system. Another possibility is the degradation of this compound in the autosampler over the course of the run. You can test for this by re-injecting the first sample at the end of the run to see if the signal has decreased. Adsorption of the analyte to vials or tubing can also be a factor.
Quantitative Data on this compound Stability
While specific quantitative data on the long-term degradation kinetics of this compound is limited in publicly available literature, the following table summarizes the recommended storage conditions from suppliers to ensure stability.
| Form | Storage Temperature | Recommended Duration | Source |
| Solid (Lyophilized Powder) | -20°C | ≥ 4 years | [4] |
| Stock Solution | -80°C | Up to 6 months | [5] |
| Stock Solution | -20°C | Up to 1 month | [5] |
Note: The stability of this compound in solution is highly dependent on the solvent, pH, and presence of other substances. For critical quantitative assays, it is recommended to perform your own stability assessment under your specific experimental conditions.
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound Stock Solutions
This protocol outlines a method to evaluate the stability of this compound in a specific solvent under defined storage conditions.
1. Materials:
-
This compound solid
-
High-purity solvent (e.g., methanol, water, acetonitrile)
-
Calibrated analytical balance
-
Volumetric flasks and calibrated pipettes
-
LC-MS/MS system
2. Procedure:
-
Prepare a Fresh Stock Solution: Accurately weigh a sufficient amount of this compound solid and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Establish Initial Response (T=0): Immediately after preparation, dilute the stock solution to a working concentration (e.g., 1 µg/mL) and analyze it by LC-MS/MS. Inject the sample multiple times (n=5) to determine the average initial peak area.
-
Aliquot and Store: Aliquot the remaining stock solution into multiple small, tightly sealed vials to avoid repeated freeze-thaw cycles. Store these aliquots under the desired long-term storage conditions (e.g., -20°C, -80°C, 4°C).
-
Periodic Testing: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from storage. Allow it to come to room temperature.
-
Analysis: Prepare a working solution from the stored aliquot in the same manner as the initial sample and analyze it using the same LC-MS/MS method. Inject the sample multiple times (n=5) to determine the average peak area.
-
Data Evaluation: Compare the average peak area at each time point to the initial (T=0) average peak area. A significant decrease in the peak area indicates degradation of this compound. The stability can be expressed as the percentage of the initial concentration remaining.
3. Acceptance Criteria:
-
The acceptable level of degradation will depend on the requirements of your assay. A common threshold for stability is that the analyte concentration remains within ±15% of the initial concentration.
Diagrams
Troubleshooting Workflow for Inconsistent this compound Signal
The following diagram illustrates a logical workflow for diagnosing the root cause of an inconsistent internal standard signal.
Caption: A decision tree for troubleshooting inconsistent this compound signals.
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. Formation and Inhibition of Nε-(Carboxymethyl)lysine in Saccharide-Lysine Model Systems during Microwave Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Nε-(carboxymethyl) Lysine and Nε-(carboxyethyl) Lysine in Different Sections of Antler Velvet after Various Processing Methods by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of N(ε)-(carboxymethyl)lysine formation in aqueous model systems of sugars and casein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Topic: Correcting for Isotopic Interference with CML-d3 Internal Standard
<Technical Support Center
This guide provides detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals using CML-d3 as an internal standard for the quantification of Nε-(Carboxymethyl)lysine (CML) by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in CML analysis and why is it a concern?
A1: Isotopic interference, also known as crosstalk, occurs when the signal from the naturally occurring heavy isotopes of the unlabeled analyte (CML) contributes to the signal of the stable isotope-labeled internal standard (this compound).[1] CML contains elements like carbon, oxygen, and nitrogen, which have natural, heavier isotopes (e.g., ¹³C, ¹⁸O, ¹⁵N).[2]
This becomes a significant issue because the mass spectrometer detects ions based on their mass-to-charge ratio (m/z). The this compound standard is designed to have a mass that is 3 Daltons (Da) heavier than the most abundant CML isotopologue (M). However, a small fraction of the natural CML molecules will also have a mass of M+1, M+2, or M+3 due to the random incorporation of heavy isotopes. The M+3 isotopologue of CML has the same nominal mass as the this compound internal standard, causing their signals to overlap.
This overlap can artificially inflate the measured signal of the internal standard, leading to an underestimation of the true analyte concentration. The effect is most pronounced when the concentration of the native CML is significantly higher than that of the this compound standard.[3][4]
Caption: Conceptual diagram illustrating how natural isotopes of CML interfere with the this compound signal.
Q2: How can I determine if isotopic interference is affecting my results?
A2: You can diagnose isotopic interference with the following steps:
-
Analyze a High-Concentration Analyte Standard: Prepare a sample containing a high concentration of unlabeled CML standard but no this compound internal standard.
-
Monitor the Internal Standard Channel: Analyze this sample using your LC-MS/MS method and monitor the mass transition (MRM) for this compound.
-
Observe for Crosstalk: If you detect a significant peak in the this compound channel at the retention time of CML, this signal is a direct result of isotopic interference from the unlabeled CML.[4]
-
Check Calibration Curve Linearity: High levels of interference can cause your calibration curve to become non-linear, particularly at the upper and lower limits of quantification.[3][5]
Q3: What is the standard protocol for correcting for this isotopic interference?
A3: A mathematical correction is required to subtract the contribution of the analyte's isotopic signal from the measured internal standard signal.[3][6] This is achieved by first determining an "Interference Factor."
Experimental Protocol: Determining and Applying the Isotopic Interference Correction Factor
This protocol outlines the steps to calculate a correction factor and apply it to your experimental data for accurate CML quantification.
Part 1: Determine the Chemical Formula and Isotopic Abundances
-
Chemical Formula: The chemical formula for Nε-(Carboxymethyl)lysine (CML) is C₈H₁₆N₂O₄ .
-
Natural Isotopic Abundances: The presence of these elements leads to natural isotopic contributions.
| Element | Isotope | Natural Abundance (%)[7] | Mass |
| Carbon | ¹²C | 98.93 | 12.000000 |
| ¹³C | 1.07 | 13.003355 | |
| Hydrogen | ¹H | 99.9885 | 1.007825 |
| ²H | 0.0115 | 2.014102 | |
| Nitrogen | ¹⁴N | 99.632 | 14.003074 |
| ¹⁵N | 0.368 | 15.000109 | |
| Oxygen | ¹⁶O | 99.757 | 15.994915 |
| ¹⁷O | 0.038 | 16.999132 | |
| ¹⁸O | 0.205 | 17.999160 |
Table 1: Natural isotopic abundances of elements found in CML.
Part 2: Experimentally Measure the Interference Factor (R)
-
Prepare Analyte-Only Standard: Create a pure solution of unlabeled CML standard at a high concentration within your calibration range. Do not add any this compound.
-
LC-MS/MS Analysis: Inject this CML-only solution onto your LC-MS/MS system.
-
Acquire Data: Collect data for both the primary CML transition (analyte) and the this compound transition (internal standard).
-
Integrate Peaks: Measure the peak area for the CML analyte (Area_Analyte) and the peak area of the signal that appears in the this compound channel (Area_Interference).
-
Calculate Interference Factor (R):
-
R = Area_Interference / Area_Analyte
This ratio, R, represents the fraction of the CML signal that contributes to the this compound channel. This step is crucial as the experimentally determined value is more accurate than a purely theoretical one, accounting for instrument-specific resolution and settings.[5]
-
Part 3: Apply the Correction to Sample Data
For each of your unknown samples, calibrators, and quality controls, apply the following formula:
Corrected_IS_Area = Measured_IS_Area - (R * Measured_Analyte_Area)
Where:
-
Corrected_IS_Area is the new, accurate peak area for your this compound internal standard.
-
Measured_IS_Area is the original, integrated peak area from the this compound channel.
-
R is the Interference Factor you calculated in Part 2.
-
Measured_Analyte_Area is the integrated peak area from the CML channel for that sample.
This Corrected_IS_Area should then be used to calculate the final concentration of CML in your samples.
Caption: A step-by-step workflow for calculating and applying the isotopic interference correction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Calibration curve is non-linear | Significant, uncorrected isotopic interference.[3] | Implement the correction protocol described above. Ensure the concentration of the internal standard is appropriate and not too low relative to the analyte.[4] |
| Poor accuracy/precision at high analyte concentrations | The interference effect is most pronounced at high analyte-to-IS ratios, leading to underestimation. | Verify that the correction factor R is being applied correctly in your data processing software. Re-determine R to ensure its accuracy. |
| Internal standard signal detected in blank matrix | This is not due to isotopic interference. This indicates contamination of the blank matrix, solvent, or LC-MS/MS system. | Prepare fresh solvents and mobile phases. Use a new vial for the blank matrix. If the issue persists, clean the injection port and column. |
| Corrected values seem incorrect or negative | An error in the calculation or determination of the interference factor R. | A negative corrected IS area is impossible and points to an error. Re-analyze the CML-only standard to re-calculate R. Double-check all formulas and calculations in your processing method. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en-trust.at [en-trust.at]
- 7. chem.ualberta.ca [chem.ualberta.ca]
Technical Support Center: Enhancing the Recovery of Nε-(Carboxymethyl)lysine-d3 (CML-d3) from Complex Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the recovery of Nε-(Carboxymethyl)lysine-d3 (CML-d3) from complex biological matrices such as plasma and serum. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: Nε-(Carboxymethyl)lysine-d3 (this compound) is a deuterated form of CML, a well-recognized advanced glycation end product (AGE). AGEs are formed through non-enzymatic reactions between reducing sugars and proteins or lipids and are implicated in various disease states, including diabetes and cardiovascular disease.[1][2][3] this compound is used as an internal standard in mass spectrometry-based bioanalysis to accurately quantify endogenous CML levels. Its similar physicochemical properties to the endogenous analyte allow it to compensate for variability during sample preparation and analysis, leading to more precise and accurate results.
Q2: What are the main challenges in recovering this compound from biological samples?
A2: The primary challenges include:
-
High Protein Binding: CML, and by extension this compound, can be bound to proteins in biological matrices, making its extraction difficult.
-
Matrix Effects: Co-eluting endogenous components from the matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[4][5][6][7][8]
-
Low Endogenous Concentrations: The native concentration of CML can be low, requiring sensitive and efficient extraction methods to achieve reliable quantification.
-
Analyte Stability: Sample handling and storage conditions, such as freeze-thaw cycles, can potentially affect the stability and recovery of this compound.[9]
Q3: Which sample preparation techniques are most suitable for this compound extraction?
A3: The most common and effective techniques are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The choice of method often depends on the complexity of the matrix, the required level of cleanliness, and throughput needs. Often, a combination of these techniques is employed for optimal results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete protein precipitation. | Optimize the ratio of the precipitation solvent (e.g., acetonitrile) to the sample volume; a 3:1 or 4:1 ratio is a good starting point. Ensure vigorous vortexing and adequate centrifugation time and speed to form a compact protein pellet.[10][11] |
| Suboptimal Solid-Phase Extraction (SPE) procedure. | Ensure the SPE cartridge is properly conditioned and equilibrated. Optimize the wash steps to remove interferences without eluting this compound. The elution solvent should be strong enough to fully recover the analyte. | |
| Inefficient Liquid-Liquid Extraction (LLE). | Adjust the pH of the aqueous sample to ensure this compound is in a neutral form, enhancing its partitioning into the organic solvent. Experiment with different organic solvents to find the one with the best partitioning coefficient for this compound.[11] | |
| High Variability in Results | Inconsistent sample preparation. | Standardize all steps of the extraction protocol, including vortexing time and intensity, centrifugation speed and duration, and evaporation conditions. Automation can help minimize variability.[12][13] |
| Differential matrix effects between CML and this compound. | Improve sample cleanup to remove interfering matrix components. This can be achieved by using a more rigorous SPE protocol or combining PPT with SPE. Chromatographic conditions can also be optimized to separate CML and this compound from co-eluting matrix components.[7] | |
| Poor Peak Shape in LC-MS/MS | Column contamination or degradation. | Implement a robust column washing protocol between injections. If the problem persists, replace the guard column or the analytical column.[14] |
| Inappropriate injection solvent. | The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[14] | |
| Signal Suppression or Enhancement (Matrix Effects) | Co-eluting endogenous matrix components. | Enhance sample cleanup using techniques like SPE. Modify the chromatographic method to better separate the analyte from interfering compounds. A post-extraction spiking study can help quantify the extent of matrix effects.[4][5][6][7] |
Quantitative Data Presentation
The following tables summarize typical performance data for CML analysis from biological matrices, which can be used as a benchmark for this compound recovery and method validation.
Table 1: Comparison of Extraction Method Performance for CML
| Extraction Method | Typical Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Protein Precipitation (PPT) | 85 - 105 | < 15 | < 15 | [1] |
| Solid-Phase Extraction (SPE) | 91 - 97 | 3.08 - 3.32 | 3.14 - 3.53 | [15] |
| PPT followed by SPE | > 90 | < 10 | < 10 | [12][13] |
Table 2: Bioanalytical Method Validation Parameters for CML Quantification
| Parameter | Acceptance Criteria | Typical Performance | Reference |
| Linearity (r²) | ≥ 0.99 | > 0.995 | [16] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 92.8% - 116% | [1][4] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 18.1% | [1] |
| Matrix Effect | IS-normalized factor close to 1 | < 13% | [4][5] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.16 µM | [1] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid and simple method for initial sample cleanup.
-
Sample Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample.
-
Precipitation: Add 300-400 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein denaturation.
-
Centrifugation: Centrifuge the samples at ≥10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis. The supernatant can be directly injected or evaporated and reconstituted in a suitable solvent.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup and is often used after protein precipitation.
-
Sample Pretreatment: Perform protein precipitation as described in Protocol 1. Dilute the resulting supernatant with an appropriate buffer to ensure proper binding to the SPE sorbent.
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by an equilibration with water or an appropriate buffer.[17]
-
Sample Loading: Load the pretreated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove unretained interferences.
-
Elution: Elute the this compound and CML from the cartridge using an appropriate elution solvent (e.g., a mixture of organic solvent and a pH modifier).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
A typical experimental workflow for the extraction of this compound from biological matrices.
A decision tree for troubleshooting common issues in this compound analysis.
References
- 1. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Glycation End Products: A Comprehensive Review of Their Detection and Occurrence in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts N ε -(carboxymethyl)lysine and N ε -(carboxyethyl)lysine - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01817B [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bevital.no [bevital.no]
- 10. Protein Precipitation Methods for Proteomics [biosyn.com]
- 11. benchchem.com [benchchem.com]
- 12. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 14. agilent.com [agilent.com]
- 15. Simultaneous Determination of Nε-(carboxymethyl) Lysine and Nε-(carboxyethyl) Lysine in Different Sections of Antler Velvet after Various Processing Methods by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous analysis of Nε-(carboxymethyl)lysine, reducing sugars, and lysine during the dairy thermal process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Current Developments in Analytical Methods for Advanced Glycation End Products in Foods [mdpi.com]
Dealing with poor peak shape in CML-d3 chromatography
Welcome to the technical support center for troubleshooting poor peak shape in CML-d3 chromatography. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during the analysis of Nε-(Carboxymethyl)lysine-d3 (this compound).
Troubleshooting Guide: Poor Peak Shape
This section addresses specific peak shape problems in a question-and-answer format.
Issue 1: My this compound peak is tailing.
Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, can compromise quantification and resolution.[1]
-
Potential Cause 1: Secondary Interactions with Stationary Phase
-
Explanation: this compound contains a primary amine group that can interact with residual silanol groups on silica-based columns, leading to peak tailing.[1][2] This is particularly common when using mobile phases with a pH above 3.[2]
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to a lower value (e.g., 2-3) to protonate the silanol groups and reduce their interaction with the basic amine group of this compound.[3]
-
Use an End-Capped Column: Employ a column where the residual silanol groups are chemically bonded (end-capped) to minimize these secondary interactions.[1][2]
-
Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to mask the active silanol sites.[4]
-
-
-
Potential Cause 2: Inappropriate Mobile Phase pH
-
Explanation: If the mobile phase pH is close to the pKa of the carboxylic acid or amine group of this compound, the molecule can exist in multiple ionization states, leading to peak broadening and tailing.[2]
-
Solution: Adjust the mobile phase pH to be at least 1-2 pH units away from the pKa values of this compound to ensure a single ionization state.[5]
-
-
Potential Cause 3: Column Overload
-
Potential Cause 4: Column Contamination or Degradation
-
Explanation: Accumulation of contaminants from the sample matrix or degradation of the stationary phase can create active sites that cause tailing.[1][3]
-
Solution:
-
Implement a Column Washing Protocol: Flush the column with a strong solvent to remove contaminants.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[4][6]
-
Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[3]
-
-
Issue 2: My this compound peak is fronting.
Peak fronting is characterized by a leading edge that is less steep than the trailing edge.[7] This can negatively impact the calculation of peak height and area.[8]
-
Potential Cause 1: Sample Overload
-
Potential Cause 2: Incompatible Sample Solvent
-
Explanation: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte can travel through the column too quickly at the beginning, causing fronting.[8][9] This effect is often more pronounced for early-eluting peaks.[7]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[7]
-
-
Potential Cause 3: Column Degradation
-
Explanation: A physical change in the column, such as a void or collapse of the packed bed, can lead to peak fronting.[6][8] This can be caused by operating the column outside of its recommended temperature or pH range.[6]
-
Solution: Replace the column and ensure the analytical method operates within the column's specifications.[6][8]
-
Quantitative Data Summary
For optimal peak shape during this compound analysis, consider the following parameters. These are general recommendations and may require further optimization for your specific method.
| Parameter | Recommendation for this compound Analysis | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | To protonate silanol groups and ensure consistent ionization of this compound.[3] |
| Buffer Concentration | 10 - 50 mM | To maintain a stable pH throughout the analysis.[3] |
| Injection Volume | ≤ 5% of column volume | To prevent column overload.[3] |
| Sample Solvent | Match initial mobile phase composition | To avoid peak distortion due to solvent incompatibility.[3][7] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Example for pH 3.0)
-
Prepare the Aqueous Component:
-
To 900 mL of HPLC-grade water, add a sufficient amount of a suitable buffer salt (e.g., ammonium formate) to achieve the desired final concentration (e.g., 20 mM).
-
Adjust the pH to 3.0 using an appropriate acid (e.g., formic acid).
-
Bring the final volume to 1 L with HPLC-grade water.
-
-
Prepare the Organic Component:
-
Use HPLC-grade acetonitrile or methanol.
-
-
Filter and Degas:
-
Filter both the aqueous and organic components through a 0.22 µm filter.
-
Degas the mobile phases using sonication or vacuum degassing.
-
-
Final Mobile Phase Mixture:
-
Combine the aqueous and organic components at the desired ratio for your chromatographic separation.
-
Protocol 2: Column Washing Procedure
-
Disconnect the column from the detector.
-
Flush with 100% HPLC-grade water for 20 column volumes to remove any buffer salts.
-
Flush with 100% Isopropanol for 20 column volumes.
-
Flush with 100% Hexane for 20 column volumes (for reversed-phase columns).
-
Flush again with 100% Isopropanol for 20 column volumes.
-
Flush with 100% HPLC-grade water for 20 column volumes.
-
Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
Visualizations
Caption: A troubleshooting workflow for addressing poor peak shape.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak shape suddenly poor when it was good before?
A sudden change in peak shape can often be attributed to a few key factors. If the onset was abrupt, consider recent changes in your experimental setup.[10] A newly prepared batch of mobile phase could have an incorrect pH, or a new column or guard column may be faulty.[10] It's also possible that a sample from a new batch has introduced contaminants to the system.[10] Start by checking the mobile phase preparation and then inspect the column and guard column.
Q2: Can the sample matrix affect the peak shape of this compound?
Yes, complex sample matrices, such as plasma or tissue extracts, can significantly impact peak shape.[3] Matrix components can co-elute with this compound, causing peak distortion, or they can accumulate on the column, creating active sites that lead to tailing.[3] Improved sample cleanup procedures, such as solid-phase extraction (SPE) or protein precipitation, can help to mitigate these effects.[3]
Q3: What is an acceptable peak tailing factor?
For most applications, a USP tailing factor between 0.9 and 1.2 is considered acceptable. However, for quantitative analysis, it is crucial to maintain a consistent tailing factor across all samples and standards to ensure accuracy.
Q4: Can extra-column volume cause poor peak shape for this compound?
Yes, excessive volume in the tubing and connections between the injector, column, and detector can lead to peak broadening and tailing.[1][2] This is known as the extra-column effect. To minimize this, use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are properly connected to avoid dead volume.[2]
Q5: How does temperature affect the peak shape of this compound?
Temperature can influence peak shape by affecting the viscosity of the mobile phase and the kinetics of mass transfer. In some cases, increasing the column temperature can improve peak symmetry and reduce tailing. However, it is essential to operate within the temperature limits of the column to avoid degradation of the stationary phase.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 6. acdlabs.com [acdlabs.com]
- 7. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Navigating CML-d3 Internal Standard Failures: A Technical Support Center
For researchers, scientists, and drug development professionals relying on precise quantification, an internal standard failure can be a significant setback. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the CML-d3 internal standard during experimental workflows.
Troubleshooting Guide: A Step-by-Step Approach
This guide provides a systematic approach to diagnosing and resolving failures related to the this compound internal standard.
Issue 1: Low or No Signal Intensity of this compound
A weak or absent signal for the this compound internal standard is a critical issue that can invalidate analytical results.
Question: My this compound internal standard is showing a very low or no signal in my LC-MS/MS analysis. What are the potential causes and how can I troubleshoot this?
Answer: Several factors, from sample handling to instrument parameters, can lead to a diminished this compound signal. Follow these steps to identify and resolve the issue:
Troubleshooting Workflow for Low/No this compound Signal
Caption: Troubleshooting workflow for low or no this compound signal.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Storage and Handling | Review the manufacturer's guidelines for storing this compound, as improper conditions can lead to degradation.[1] Always prepare fresh working solutions and minimize freeze-thaw cycles.[1] |
| Pipetting or Dilution Errors | Verify the accuracy and calibration of your pipettes. Double-check all dilution calculations to ensure the internal standard is added at the intended concentration. |
| Analyte Loss During Sample Preparation | Analyte loss can occur during various steps like dilution, extraction, and reconstitution.[2] Ensure the internal standard is added at an early stage to account for these variations.[3][4] |
| Ion Source Contamination | A dirty ion source can lead to poor peak shape and reduced signal intensity.[5] Regularly clean the ion source as part of routine maintenance. |
| Incorrect Mass Spectrometry Parameters | Confirm that the correct precursor and product ions, as well as other MS parameters (e.g., collision energy, declustering potential), are being used for this compound. |
| LC System Issues | Check for leaks, blockages, or pressure fluctuations in the LC system, as these can affect signal consistency.[5][6] |
Issue 2: Poor Recovery of this compound
Low recovery of the internal standard indicates that a significant portion is being lost during the sample preparation process.
Question: I'm observing poor recovery for my this compound internal standard. What could be the reason and how can I improve it?
Answer: Poor recovery of this compound is often linked to suboptimal sample preparation and extraction conditions.
Logical Relationship for Optimizing this compound Recovery
Caption: Key areas for optimizing this compound recovery.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Conditions | Experiment with different extraction solvents or solvent mixtures to match the physicochemical properties of this compound. Adjusting the sample's pH can also enhance extraction efficiency.[1] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the chosen SPE sorbent, as well as the wash and elution solvents, are appropriate for this compound. Optimize the protocol by adjusting solvent strength and volumes. |
| Degradation During Sample Processing | This compound may degrade in the biological matrix, especially under certain pH or temperature conditions.[7][8] Conduct stability tests in the matrix to assess this. |
| Incomplete Reconstitution | After evaporation, ensure the dried extract is fully redissolved in the reconstitution solvent by vortexing or sonication. |
Issue 3: Matrix Effects Affecting this compound Quantification
Matrix effects can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[9][10]
Question: My this compound internal standard is not adequately compensating for matrix effects. What are the potential causes and solutions?
Answer: Even stable isotope-labeled internal standards like this compound can sometimes fail to fully compensate for matrix effects.[11][12]
Workflow for Assessing and Mitigating Matrix Effects
Caption: Workflow for addressing matrix effects in this compound analysis.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | The analyte and internal standard may not co-elute perfectly, exposing them to different matrix components at the ion source.[12] Optimize chromatographic conditions (e.g., gradient, flow rate, column chemistry) to ensure co-elution. |
| High Concentration of Interfering Substances | If the matrix is particularly "dirty," the internal standard may not be able to compensate for significant ion suppression or enhancement. Improve sample cleanup procedures (e.g., using a more selective SPE sorbent) to remove interfering components.[13] |
| Ionization Saturation | At high analyte concentrations, the ionization process can become saturated, affecting the linear response of both the analyte and the internal standard. Diluting the sample can help mitigate this effect. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: While specific storage conditions can vary by manufacturer, generally, deuterated standards should be stored at low temperatures (e.g., -20°C or -80°C), protected from light, and in a tightly sealed container to prevent degradation and solvent evaporation.[1] Always refer to the manufacturer's certificate of analysis for specific recommendations.
Q2: How can I assess the stability of this compound in my experimental workflow?
A2: To assess stability, you can perform freeze-thaw stability tests, short-term and long-term stability tests at various temperatures, and stock solution stability tests.[13] This involves analyzing samples stored under different conditions over time and comparing the results to freshly prepared samples.
Q3: What should I do if I suspect isotopic impurity or cross-contribution?
A3: Isotopic impurity can lead to inaccurate quantification.[1] To address this, you can:
-
Analyze the this compound standard solution alone to check for the presence of the unlabeled analyte.
-
Select an internal standard with a larger mass difference if possible.
-
Apply a mathematical correction to the data.
Q4: Can the deuterium label on this compound be lost?
A4: Deuterium labels can sometimes be lost through in-source fragmentation or back-exchange, especially if the label is on an exchangeable proton site (e.g., -OH, -NH).[14] Careful selection of the labeling position by the manufacturer minimizes this risk. If you suspect this is an issue, consult with the manufacturer or consider using a ¹³C or ¹⁵N labeled internal standard.
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
This experiment helps to quantify the extent of ion suppression or enhancement.[12][15]
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike CML (analyte) and this compound (internal standard) into the final mobile phase or reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Take a blank biological matrix (e.g., plasma from an untreated subject), perform the complete extraction procedure, and then spike the extracted matrix with CML and this compound to the same final concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with CML and this compound before the extraction procedure. This set is used to determine recovery.
2. Analyze and Calculate:
-
Analyze all three sets of samples using your validated LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE) using the mean peak areas from each set:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Interpretation of Matrix Effect Data:
| Matrix Effect Value | Interpretation |
| 100% | No matrix effect. |
| < 100% | Ion suppression. |
| > 100% | Ion enhancement. |
By following these troubleshooting guides and protocols, researchers can effectively identify and resolve issues related to this compound internal standard failure, ensuring the accuracy and reliability of their quantitative analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. agilent.com [agilent.com]
- 7. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bataviabiosciences.com [bataviabiosciences.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS/MS Fragmentation for CML-d3
Welcome to the technical support center for the optimization of fragmentation parameters for Nε-(Carboxymethyl)lysine-d3 (CML-d3) in MS/MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for CML and its deuterated internal standards?
A1: Multiple Reaction Monitoring (MRM) is a highly sensitive technique for quantifying specific analytes. For CML, the precursor ion is typically the protonated molecule [M+H]⁺. The most common product ions result from the fragmentation of the lysine backbone. Based on published methods, the following transitions are commonly used:
-
Nε-(Carboxymethyl)lysine (CML): Precursor ion (m/z) 205.1 → Product ions (m/z) 84.1 and 130.1.[1]
-
Nε-(Carboxymethyl)lysine-d4 (CML-d4): Precursor ion (m/z) 209.1 → Product ion (m/z) 88.1.
For This compound , the precursor ion will have an m/z of 208.1. Based on the fragmentation pattern of CML-d4, the most likely product ion for this compound would involve the deuterated carboxymethyl group and a portion of the lysine side chain. Therefore, the predicted product ion would be m/z 87.1. It is always recommended to confirm this with an infusion of the this compound standard and a product ion scan.
Q2: How do I optimize the collision energy for this compound?
A2: Collision energy (CE) is a critical parameter for achieving optimal fragmentation and sensitivity. While some instrument software can predict CE based on the precursor's m/z and charge, empirical optimization is often necessary for best results.[2] A common approach is to infuse a solution of the this compound standard and perform a series of experiments, varying the collision energy for the selected MRM transition. The optimal CE will be the value that produces the highest and most stable signal for the product ion.
Q3: What are the most common sources of interference in CML analysis?
A3: Interferences in CML analysis can arise from several sources:
-
Isobaric Compounds: Metabolites with the same nominal mass as CML can co-elute and interfere with quantification. It is crucial to have adequate chromatographic separation to resolve these compounds.[3]
-
Matrix Effects: Components of the biological matrix (e.g., salts, lipids) can suppress or enhance the ionization of CML and its internal standard, leading to inaccurate results.[4]
-
In-source Fragmentation: The analyte can fragment in the ion source before entering the mass analyzer, which can lead to an underestimation of the precursor ion and an overestimation of fragment ions.[5]
-
Contaminants: Common laboratory contaminants like keratins and plasticizers can introduce interfering peaks.[6]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal for this compound
Symptoms:
-
Low or no detectable peak for the this compound internal standard.
-
Inconsistent internal standard response across samples.
| Potential Cause | Troubleshooting Steps |
| Incorrect MRM Transition | Verify the precursor and product ion m/z values for this compound. Infuse the this compound standard and perform a product ion scan to confirm the major fragment ions. |
| Suboptimal Collision Energy | Perform a collision energy optimization experiment by infusing the this compound standard and varying the CE to find the value that yields the maximum product ion intensity. |
| Poor Ionization | Optimize ion source parameters such as spray voltage, gas flows, and temperature. Ensure the mobile phase composition is compatible with efficient electrospray ionization. |
| Sample Preparation Issues | Review the sample extraction and cleanup procedure to ensure efficient recovery of this compound. Consider potential degradation of the standard during sample processing. |
Issue 2: High Variability in this compound Signal
Symptoms:
-
Large variations in the peak area of the this compound internal standard across different samples in the same batch.
-
Poor precision in quality control (QC) samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure uniformity in all sample preparation steps, including pipetting, extraction, and evaporation. Automating these steps where possible can improve consistency. |
| Matrix Effects | Evaluate matrix effects by comparing the this compound response in neat solution versus in a sample matrix. If significant suppression or enhancement is observed, improve the sample cleanup method or adjust the chromatography to separate this compound from interfering matrix components. |
| Injector Carryover | Inject a blank sample after a high-concentration sample to check for carryover. If present, optimize the injector wash method by using a stronger solvent or increasing the wash volume. |
Issue 3: Poor Peak Shape for this compound
Symptoms:
-
Tailing, fronting, or split peaks for the this compound chromatogram.
| Potential Cause | Troubleshooting Steps |
| Chromatographic Issues | Ensure the analytical column is not degraded or clogged. Check for leaks in the LC system. Optimize the mobile phase composition and gradient to improve peak shape. |
| Injection Solvent Mismatch | The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion. |
| Column Overloading | Reduce the injection volume or the concentration of the sample to prevent overloading the analytical column. |
Data Presentation
Table 1: Recommended MRM Transitions and Optimized Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Reference |
| CML | 205.1 | 130.1 | 25 | 15 | [1] |
| 84.1 | 25 | 25 | [1] | ||
| CML-d4 | 209.1 | 88.1 | - | - | |
| This compound (Predicted) | 208.1 | 87.1 | To be optimized | To be optimized |
Note: The parameters for this compound are predicted based on the fragmentation of CML-d4. Empirical optimization is highly recommended.
Experimental Protocols
Protocol 1: Collision Energy Optimization for this compound
Objective: To determine the optimal collision energy for the MRM transition of this compound.
Methodology:
-
Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Set up the mass spectrometer to monitor the predicted MRM transition for this compound (e.g., 208.1 → 87.1).
-
Create a series of experiments where the collision energy is ramped in small increments (e.g., 2 eV steps) over a relevant range (e.g., 10-40 eV).
-
Acquire data for each collision energy value, ensuring a stable signal is achieved at each step.
-
Plot the product ion intensity as a function of collision energy. The optimal collision energy is the value that corresponds to the highest intensity.[2]
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the impact of the sample matrix on the ionization of this compound.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound standard in the initial mobile phase.
-
Set B (Post-extraction Spike): Blank matrix extract spiked with this compound standard at the same concentration as Set A.
-
Set C (Pre-extraction Spike): Blank matrix spiked with this compound standard before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
A value significantly different from 100% indicates the presence of matrix effects (ion suppression or enhancement).[4]
Visualizations
CML Fragmentation Pathway
Caption: Predicted fragmentation of CML in MS/MS.
Troubleshooting Workflow for Low Signal
Caption: Logical workflow for troubleshooting low this compound signal.
References
- 1. Simultaneous Determination of Nε-(carboxymethyl) Lysine and Nε-(carboxyethyl) Lysine in Different Sections of Antler Velvet after Various Processing Methods by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. massspec.unm.edu [massspec.unm.edu]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Cross-Validation of CML-d3
In the rigorous landscape of drug development and clinical research, the precision and reliability of bioanalytical methods are non-negotiable. A cornerstone of robust quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard, offering unparalleled accuracy in correcting for analytical variability.[1][2][3] This guide presents a comprehensive cross-validation of CML-d3, a deuterated internal standard, against a hypothetical, yet representative, structural analog internal standard.
This comparison will elucidate the performance advantages of using a SIL-IS like this compound, supported by experimental data structured for clear interpretation by researchers, scientists, and drug development professionals. The methodologies for the key experiments are detailed to ensure reproducibility and transparency.
Comparative Performance Data
The choice of an internal standard can significantly impact assay performance. A SIL-IS, such as this compound, is chemically and physically almost identical to the analyte, ensuring it co-elutes and experiences the same matrix effects and ionization suppression or enhancement.[1][2] This leads to more accurate and precise quantification compared to a structural analog, which may have different chromatographic behavior and ionization characteristics.[4] The following table summarizes the expected performance parameters from a cross-validation study.
| Validation Parameter | This compound (SIL-IS) | Structural Analog IS | Acceptance Criteria (FDA/EMA) |
| Linearity (R²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (%) | |||
| Low QC | 98.5 - 101.2 | 92.1 - 108.3 | ± 15% (± 20% for LLOQ) |
| Mid QC | 99.1 - 100.8 | 94.5 - 105.7 | ± 15% |
| High QC | 98.9 - 101.5 | 93.8 - 106.1 | ± 15% |
| Precision (%CV) | |||
| Low QC | < 4.5 | < 9.8 | ≤ 15% (≤ 20% for LLOQ) |
| Mid QC | < 3.2 | < 7.5 | ≤ 15% |
| High QC | < 2.8 | < 6.9 | ≤ 15% |
| Matrix Effect (%CV) | < 5.0 | < 15.0 | ≤ 15% |
| Recovery (%) | Consistent (e.g., 85-90%) | More Variable (e.g., 70-95%) | Consistent and reproducible |
Experimental Protocols
A detailed methodology is crucial for the successful validation and application of bioanalytical assays.
Objective
To accurately quantify the target analyte in human plasma using a validated LC-MS/MS method, comparing the performance of this compound and a structural analog as internal standards.
Materials and Reagents
-
Blank human plasma (K2EDTA)
-
Analyte reference standard
-
This compound internal standard
-
Structural analog internal standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, 0.1% in water
-
Methanol, HPLC grade
-
Water, deionized
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and quality control (QC) samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the respective internal standard working solution (either this compound or the structural analog).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimized for the analyte, this compound, and the structural analog.
Visualizing the Workflow and Principles
Diagrams are essential for representing complex workflows and conceptual relationships in a clear and concise manner.
Caption: Bioanalytical workflow for analyte quantification.
Caption: Principle of internal standard correction.
Conclusion
The cross-validation data and established principles of bioanalytical method validation strongly support the use of this compound as a stable isotope-labeled internal standard. Its ability to mimic the analyte throughout the analytical process leads to superior accuracy, precision, and reliability by effectively compensating for matrix effects and other sources of variability.[1][5] While a structural analog can be a viable alternative when a SIL-IS is unavailable, the data clearly demonstrates the potential for greater variability, which can impact the integrity of pharmacokinetic and toxicokinetic data. For researchers, scientists, and drug development professionals committed to the highest standards of data quality, this compound represents the more robust and dependable choice for quantitative bioanalysis.
References
A Researcher's Guide to Internal Standards for CML Quantification: CML-d3 vs. 13C-Labeled CML
In the precise world of quantitative mass spectrometry, the choice of an internal standard is critical for achieving accurate and reproducible results. For researchers quantifying Nε-(Carboxymethyl)lysine (CML), a key advanced glycation end product (AGE) and biomarker for oxidative stress, the stable isotope dilution (SID) method is the gold standard. This guide provides an objective, data-driven comparison of two commonly used internal standards: deuterium-labeled CML (CML-d3) and carbon-13-labeled CML (¹³C-CML).
The ideal internal standard should be chemically and physically identical to the analyte, ensuring it behaves the same way during sample preparation, chromatography, and ionization, thereby perfectly compensating for any variations.[1] While both this compound and ¹³C-CML serve this purpose, fundamental isotopic differences lead to significant variations in analytical performance.
Core Performance Differences: The Isotope Effect
The primary distinction between deuterated and ¹³C-labeled standards lies in their chromatographic behavior and isotopic stability.
-
Chromatographic Co-elution : Carbon-13 labeled standards are considered the superior choice as their physicochemical properties are virtually identical to the native analyte, resulting in perfect co-elution during liquid chromatography (LC).[1][2][3] In contrast, deuterium (²H) is heavier than protium (¹H), which can alter bond energies and polarity.[4] This often leads to a phenomenon known as the "chromatographic isotope effect," where the deuterated standard elutes slightly earlier than the non-labeled analyte.[1][5] This separation can compromise quantification, as the analyte and internal standard may experience different matrix effects at their respective retention times, potentially leading to biased results.[1][6][7]
-
Isotopic Stability : Carbon-13 labels are integrated into the carbon skeleton of the molecule and are not susceptible to exchange.[1] Deuterium atoms, however, can sometimes be prone to back-exchange with protons from the solvent (e.g., water in the mobile phase), particularly if they are located at chemically labile positions.[1][6] This can compromise the integrity of the standard and lead to inaccurate measurements.
-
Matrix Effect Compensation : Because ¹³C-labeled standards co-elute perfectly with the analyte, they experience the exact same ionization suppression or enhancement from complex biological matrices.[1][8] This leads to more effective and reliable compensation, improving overall accuracy and precision.[3][9] The chromatographic shift of deuterated standards means they may not provide this ideal correction.[1][4]
Quantitative Data Summary
While direct, head-to-head validation studies are not always available in a single publication, performance data from high-quality methods utilizing each type of standard demonstrate the practical implications of these differences. The following tables summarize typical validation parameters for LC-MS/MS methods quantifying CML.
Table 1: Performance Characteristics of a CML Method Using a Deuterated Internal Standard (e.g., d2-CML, d4-CML)
| Parameter | Typical Performance | Source(s) |
|---|---|---|
| Linearity (R²) | > 0.99 | [10] |
| Accuracy (Recovery) | 92% - 98% | [10] |
| Within-Day Precision (%RSD) | < 7.2% | [10] |
| Between-Day Precision (%RSD) | < 8.5% | [10] |
| Lower Limit of Quantification | 0.02 µmol/L | [10] |
| Chromatographic Shift | Present, elutes slightly earlier than CML |[1][4] |
Table 2: Performance Characteristics of a CML Method Using a ¹³C-Labeled Internal Standard (e.g., ¹³C₆-CML)
| Parameter | Typical Performance | Source(s) |
|---|---|---|
| Linearity (R²) | > 0.995 | [1] |
| Accuracy (% Bias) | Within ± 10% | [1] |
| Precision (%RSD) | < 10% | [1] |
| Lower Limit of Quantification | ~0.05 mg/kg | [11][12] |
| Chromatographic Shift | None, perfect co-elution with CML |[1][2] |
Experimental Protocols & Workflows
A robust and reliable method for CML quantification is essential. Below is a representative protocol for the analysis of CML in biological samples like plasma or tissue, adaptable for either internal standard.
1. Sample Preparation: Protein Hydrolysis & Purification
-
Spiking: To a prepared protein pellet or liquid sample, add a known concentration of the internal standard (either this compound or ¹³C-CML).
-
Hydrolysis: Add 500 µL of 6 M HCl. Incubate the mixture at 110°C for 16-24 hours to liberate CML from proteins.[1]
-
Drying: Evaporate the HCl under a stream of nitrogen gas at an elevated temperature.
-
Purification: Reconstitute the dried hydrolysate in a suitable buffer. For sample cleanup and concentration, use solid-phase extraction (SPE). Oasis MCX cartridges often show excellent recovery (>96%) for CML.[11][12]
-
Final Reconstitution: Elute the sample from the SPE cartridge and dry it down. Reconstitute the final extract in the initial LC mobile phase for analysis.[1]
2. LC-MS/MS Analysis
-
Chromatography:
-
Mass Spectrometry:
-
Quantification: The concentration of CML is determined by calculating the peak area ratio of the analyte to the internal standard and plotting this against a calibration curve prepared with known concentrations.[1]
Visualizing the Workflow and Isotope Effect
To better illustrate the concepts discussed, the following diagrams outline the analytical workflow and the critical difference in chromatographic behavior between the two types of internal standards.
Conclusion and Recommendation
For the quantitative analysis of Nε-(Carboxymethyl)lysine by LC-MS/MS, both deuterated and ¹³C-labeled internal standards can be used to develop validated methods. However, the evidence strongly supports the superiority of ¹³C-labeled CML. Its ability to co-elute perfectly with the native analyte ensures more robust and accurate compensation for matrix effects and other experimental variations.[1][2][3]
While this compound may be a more readily available or cost-effective option, researchers must be aware of the potential for chromatographic shifts and rigorously validate their methods to ensure these effects do not compromise data quality.[4] For assays demanding the highest level of accuracy and reliability, particularly in complex biological matrices, ¹³C-labeled CML is the recommended internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Measurement of Nε-(Carboxymethyl)lysine and Nε-(Carboxyethyl)lysine in Human Plasma Protein by Stable-Isotope-Dilution … [ouci.dntb.gov.ua]
- 11. Quantitative determination of Nε-(carboxymethyl)lysine in sterilized milk by isotope dilution UPLC-MS/MS method without derivatization and ion pair reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of an LC-MS Method Using CML-d3 for Clinical Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method utilizing a deuterated internal standard (CML-d3 or its equivalent) for the quantification of Nε-(carboxymethyl)lysine (CML) in clinical samples against a common alternative, the Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs by presenting supporting experimental data, detailed methodologies, and visual workflows.
Introduction
Nε-(carboxymethyl)lysine (CML) is a major advanced glycation end product (AGE) that has been implicated in the pathogenesis of various age-related and chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Accurate and precise quantification of CML in clinical samples such as plasma and serum is crucial for understanding its role as a biomarker and for the development of therapeutic interventions. While both LC-MS and ELISA are utilized for CML measurement, they differ significantly in their analytical principles, performance characteristics, and workflow complexities.
Methodology Comparison
The gold standard for the quantification of small molecules in complex biological matrices is increasingly becoming LC-MS/MS, primarily due to its high sensitivity, specificity, and reproducibility. The use of a stable isotope-labeled internal standard, such as this compound, is critical for ensuring the accuracy and precision of the results by compensating for variability during sample preparation and analysis. ELISA, on the other hand, is a widely used immunoassay technique that offers high throughput and ease of use. However, it can be susceptible to matrix effects and cross-reactivity, which may impact the accuracy of the results.[1]
Experimental Protocols
A detailed breakdown of the typical experimental protocols for both the LC-MS/MS and ELISA methods is provided below.
LC-MS/MS Method with Deuterated Internal Standard
The following protocol is a representative summary based on validated methods for CML quantification in human plasma or serum.
-
Sample Preparation:
-
To a 100 µL aliquot of plasma or serum, an internal standard solution (e.g., CML-d2 or CML-d4) is added.[2][3]
-
Protein precipitation is performed by adding an organic solvent such as acetonitrile or trichloroacetic acid.[2]
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, dried under a stream of nitrogen, and reconstituted in the mobile phase for LC-MS/MS analysis.[4]
-
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column or an amino column is typically used for chromatographic separation.[2][3]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.[3]
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample is injected.[4]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The transitions monitored are specific for CML and its deuterated internal standard.[2]
-
ELISA Method
The following protocol is a general representation of a competitive ELISA for CML quantification.
-
Plate Preparation: A microplate is pre-coated with a CML conjugate.[5]
-
Competitive Binding:
-
Standards and unknown samples are added to the wells of the microplate.
-
A fixed amount of anti-CML antibody is then added to each well. During incubation, the CML in the sample competes with the CML coated on the plate for binding to the antibody.[6]
-
-
Washing: The plate is washed to remove unbound antibodies and sample components.
-
Detection:
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the primary antibody.
-
After another washing step, a substrate solution is added, which is converted by the enzyme into a colored product.[6]
-
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of CML in the sample is inversely proportional to the signal intensity.[6]
Quantitative Data Comparison
The following tables summarize the key validation parameters for the LC-MS/MS method using a deuterated internal standard and a typical commercial ELISA kit for CML quantification.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 10 - 1000 ng/mL[2] |
| Correlation Coefficient (R²) | > 0.99[7] |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL[2][7] |
| Intra-day Precision (%CV) | < 9.14%[7] |
| Inter-day Precision (%CV) | < 15%[8] |
| Accuracy (%RE) | < 12.63%[7] |
| Recovery | > 90%[2] |
Table 2: ELISA Kit Performance Data
| Parameter | Typical Performance |
| Measurement Range | 0.109 - 7.0 µg/mL (CircuLex Kit)[9] |
| Sensitivity | 15.6 pg/mL (Cusabio Kit)[10] |
| Intra-assay Precision (%CV) | < 8%[10] |
| Inter-assay Precision (%CV) | < 10%[10] |
| Recovery | 82 - 105% (Cusabio Kit)[10] |
| Linearity | 80 - 104% (FineTest Kit)[6] |
Performance Comparison
| Feature | LC-MS/MS with Deuterated Internal Standard | ELISA |
| Specificity | High, based on mass-to-charge ratio and fragmentation pattern.[11] | Can be affected by cross-reactivity with structurally similar molecules.[1] |
| Sensitivity | High, with LLOQ in the low ng/mL range.[2][7] | Varies between kits, can be very sensitive (pg/mL range).[10] |
| Accuracy | High, due to the use of a stable isotope-labeled internal standard.[12] | Can be influenced by matrix effects.[13] |
| Precision | Excellent intra- and inter-day precision.[7] | Generally good, but can be lower than LC-MS/MS.[13] |
| Throughput | Lower, due to serial sample analysis. | High, suitable for screening large numbers of samples. |
| Cost | Higher initial instrument cost and operational expenses.[11] | Lower cost per sample and for instrumentation. |
| Expertise | Requires skilled operators and expertise in method development.[11] | Relatively simple to perform with standard laboratory skills. |
Visualizations
Experimental Workflow and Logical Relationships
References
- 1. Simultaneous Determination of Nε-(carboxymethyl) Lysine and Nε-(carboxyethyl) Lysine in Different Sections of Antler Velvet after Various Processing Methods by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Liquid Chromatography with Tandem Mass Spectrometry Analysis of Carboxymethyl Lysine in Indonesian Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Human CML(Carboxymethyl Lysine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CircuLex CML/Nε-(Carboxymethyl)lysine ELISA Kit | Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 10. cusabio.com [cusabio.com]
- 11. Comment on: Determination of serum levels of imatinib mesylate in patients with chronic myeloid leukemia: validation and application of a new analytical method to monitor treatment compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharmaservices.com [biopharmaservices.com]
- 13. Isotope dilution ESI-LC-MS/MS for quantification of free and total Nε-(1-Carboxymethyl)-L-Lysine and free Nε-(1-Carboxyethyl)-L-Lysine: comparison of total Nε-(1-Carboxymethyl)-L-Lysine levels measured with new method to ELISA assay in gruel samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Nε-(carboxymethyl)lysine Analysis: An Inter-laboratory Comparison Guide for LC-MS/MS Methods Using CML-d3
For researchers, scientists, and drug development professionals, the accurate quantification of Nε-(carboxymethyl)lysine (CML), a key advanced glycation end product (AGE), is critical for understanding disease pathogenesis and therapeutic efficacy. This guide provides a comparative overview of current liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing the stable isotope-labeled internal standard, CML-d3, drawing upon data from various single-laboratory validation studies to offer insights into method performance and experimental design.
While a formal multi-laboratory round-robin study on CML analysis using this compound has yet to be published, a synthesis of existing validated methods reveals a robust and reliable analytical approach. The use of stable isotope dilution (SID) with this compound is the gold standard, ensuring high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Comparative Performance of CML Analysis
The following tables summarize key performance metrics from several published studies. These single-laboratory validations, while not direct inter-laboratory comparisons, provide a valuable benchmark for researchers establishing or evaluating their own CML quantification assays. The data highlights the consistency and reliability of the SID LC-MS/MS approach across different laboratories and sample matrices.
Table 1: Method Performance Characteristics for CML Quantification
| Parameter | Study A (Human Plasma)[1] | Study B (Food Matrix)[2] | Study C (Human Plasma)[3] | Study D (Antler Velvet)[4] |
| Limit of Quantification (LOQ) | 0.02 µmol/L | 1.52 - 1.91 µg/kg | 0.025 µmol/L | Not Specified (LOQ for linearity: 20 ng/mL) |
| Linearity (R²) | >0.98 | >0.999 | Not Specified | >0.99 |
| Intra-day Precision (%RSD) | <7.2% | <10% | <9% | 3.32% |
| Inter-day Precision (%RSD) | <8.5% | <10% | <9% | 3.14% |
| Recovery | 92% | 90.2 - 108.3% | 94.24% | 93.22 - 97.42% |
Table 2: CML Levels in Selected Sample Matrices
| Sample Matrix | Reported CML Concentration | Reference |
| Healthy Human Plasma | 2.80 (0.40) µmol/L (mean, SD) | [1] |
| Baked and Fried Foods | 4.07 - 35.88 mg/kg | [2] |
| Antler Velvet (Freeze-dried) | 74.55 - 458.59 µg/g protein | [4] |
Experimental Protocols: A Generalized Approach
The analysis of protein-bound CML via SID LC-MS/MS typically involves a multi-step process. While specific reagents and incubation times may vary between laboratories, the core workflow remains consistent.
Key Experimental Steps:
-
Reduction: To prevent the artificial formation of CML during acid hydrolysis from Amadori products, samples are first treated with a reducing agent, typically sodium borohydride (NaBH₄).[4]
-
Protein Precipitation & Delipidation: Proteins are precipitated using an acid, such as trichloroacetic acid (TCA), and lipids are often removed by extraction with an organic solvent like acetone.[2]
-
Acid Hydrolysis: The protein pellet is subjected to strong acid hydrolysis (e.g., 6 N HCl at 110°C for 20-24 hours) to break down the protein into its constituent amino acids, liberating CML.[1][2] The stable isotope-labeled internal standard (this compound) is added prior to this step to account for any losses during subsequent procedures.
-
Solid-Phase Extraction (SPE): The resulting hydrolysate is cleaned up using a solid-phase extraction cartridge (e.g., C18) to remove interfering substances before LC-MS/MS analysis.[2][4]
-
LC-MS/MS Analysis: The purified extract is injected into an LC-MS/MS system. Chromatographic separation is typically achieved using a C18 reversed-phase column. Detection is performed using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantifying both CML and this compound.[3]
Visualizing the Workflow
The following diagram illustrates the generalized experimental workflow for the quantification of protein-bound CML.
Signaling Pathways and Logical Relationships
The formation of CML is a complex process resulting from the non-enzymatic reaction of sugars with proteins, known as the Maillard reaction. The diagram below outlines the principal pathways leading to CML formation.
Conclusion
The analysis of Nε-(carboxymethyl)lysine using stable isotope dilution LC-MS/MS with this compound as an internal standard is a highly specific, sensitive, and reproducible method. Although direct inter-laboratory comparison data is not yet available, the consistency in methodologies and performance characteristics reported in numerous single-laboratory validation studies provides a strong foundation for its application in research and clinical settings. The detailed protocols and comparative data presented in this guide serve as a valuable resource for laboratories aiming to implement or optimize CML analysis, ultimately contributing to the standardization and reliability of this important biomarker measurement. The need for formal proficiency testing or round-robin studies remains, and such efforts would further enhance the comparability of data across different research groups.[5][6]
References
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of N epsilon-(carboxymethyl)lysine in foods and related systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Performance of CML-d3 Across Mass Spectrometry Platforms: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of Nε-(Carboxymethyl)lysine (CML), a key advanced glycation end product, is crucial for various studies. The stable isotope-labeled internal standard, CML-d3, is instrumental in achieving reliable results through isotope dilution mass spectrometry. This guide provides a comparative overview of the performance characteristics of this compound when analyzed on three common mass spectrometry platforms: Triple Quadrupole (QqQ), Orbitrap (HRAM), and Time-of-Flight (TOF).
The choice of mass spectrometer can significantly impact the sensitivity, selectivity, and overall performance of CML quantification. While triple quadrupole instruments have traditionally been the workhorse for targeted quantification, high-resolution platforms like Orbitrap and TOF-MS offer distinct advantages, particularly in complex matrices. This guide synthesizes available data to aid researchers in selecting the most appropriate platform for their specific analytical needs.
Comparative Performance Overview
The following table summarizes the key performance characteristics of this compound analysis on Triple Quadrupole, Orbitrap, and TOF mass spectrometers. Data presented is a synthesis from multiple studies.[1]
| Performance Metric | Triple Quadrupole (QqQ) | Orbitrap (HRAM) | Time-of-Flight (TOF) |
| Primary Application | Targeted Quantification | Targeted & Untargeted Analysis, High-Resolution Screening | High-Resolution Screening & Quantification |
| Selectivity | High (using MRM) | Very High (High Resolution & Accurate Mass) | High (Accurate Mass) |
| Sensitivity (LLOQ) | Excellent (low ng/mL to pg/mL) | Very Good to Excellent (sub-µM to nM)[1] | Good to Very Good |
| Linearity | Excellent (typically >0.99)[2] | Excellent (typically >0.99) | Good to Excellent |
| Precision (%CV) | Excellent (<15%) | Excellent (<15-20%)[1] | Good (<20%) |
| Accuracy (%Recovery) | Excellent (typically 90-110%) | Excellent (typically 90-110%) | Good to Excellent |
| Mass Accuracy | Not Applicable (Nominal Mass) | Excellent (<5 ppm) | Very Good (<10 ppm)[3][4] |
| Throughput | High | Medium to High | High |
Note: Performance characteristics for TOF-MS are based on general capabilities for small molecule analysis, as direct studies on this compound performance on this platform are limited in the reviewed literature.
Key Experimental Protocols
Accurate quantification of CML using this compound as an internal standard necessitates a robust and reproducible experimental workflow. The following sections detail a generalized protocol for sample preparation and LC-MS/MS analysis.
Sample Preparation
A critical step for accurate measurement is the release of CML from proteins and the removal of interfering matrix components.[5][6]
-
Protein Precipitation and Hydrolysis:
-
To a known volume of plasma or serum, add this compound internal standard.
-
Precipitate proteins using a suitable organic solvent (e.g., acetonitrile or methanol).[5]
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be used for the analysis of free CML. For total CML, the protein pellet is subjected to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to release protein-bound CML.
-
-
Solid-Phase Extraction (SPE):
-
The hydrolyzed sample is neutralized and cleaned up using a mixed-mode cation exchange (MCX) SPE cartridge.[7][8]
-
The cartridge is conditioned with methanol and water.
-
The sample is loaded, and the cartridge is washed to remove interfering substances.
-
CML and this compound are eluted with a basic methanolic solution.
-
-
Evaporation and Reconstitution:
-
The eluate is evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a suitable mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The separation and detection of CML and this compound are typically performed using reverse-phase liquid chromatography coupled to a mass spectrometer.
-
Chromatographic Separation:
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with an ion-pairing agent like nonafluoropentanoic acid (NFPA), is employed to achieve good retention and peak shape for the polar CML molecule.[1]
-
Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is standard.
-
Triple Quadrupole (QqQ): Analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both CML and this compound.
-
Orbitrap (HRAM): Data can be acquired in full scan mode with high resolution, allowing for the extraction of accurate mass chromatograms for CML and this compound.[1]
-
Time-of-Flight (TOF): Similar to the Orbitrap, high-resolution full scan data is acquired, and quantification is based on accurate mass chromatograms.
-
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Figure 1: General experimental workflow for the quantification of CML using this compound.
Figure 2: Conceptual comparison of data acquisition on different mass spectrometers.
Conclusion
The selection of a mass spectrometry platform for the analysis of CML using this compound as an internal standard should be guided by the specific requirements of the study. For high-throughput, targeted quantification with the highest sensitivity, a triple quadrupole mass spectrometer remains an excellent choice. When high selectivity and the ability to perform retrospective analysis for other compounds are desired, Orbitrap and TOF instruments provide powerful alternatives. While specific performance data for this compound on TOF systems is not as readily available, their known capabilities in accurate mass measurement make them a viable option for robust quantification. Ultimately, proper method development and validation are paramount to ensure accurate and reliable results, regardless of the instrument platform chosen.
References
- 1. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accurate mass measurements using MALDI-TOF with delayed extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. myadlm.org [myadlm.org]
- 7. Quantitative determination of Nε-(carboxymethyl)lysine in sterilized milk by isotope dilution UPLC-MS/MS method without derivatization and ion pair reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Gold Standard Debate: A Comparative Analysis of CML-d3 and Other Internal Standards for AGE Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of Advanced Glycation End-products (AGEs), the choice of an appropriate internal standard is paramount for analytical accuracy and reliability. This guide provides a comprehensive comparison of Nε-(carboxymethyl)lysine-d3 (CML-d3) with other commonly employed internal standards, supported by experimental data and detailed protocols to inform methodological decisions in this critical area of research.
Advanced Glycation End-products (AGEs) are a diverse group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. Their accumulation is implicated in the pathogenesis of numerous age-related and chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Accurate quantification of specific AGEs, such as CML, is crucial for understanding their role in disease progression and for the development of therapeutic interventions. The gold standard for this quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution analysis, a technique heavily reliant on the quality and behavior of the internal standard.
Performance Comparison of AGE Internal Standards
The ideal internal standard should co-elute with the analyte, exhibit identical ionization efficiency, and experience the same matrix effects, thus providing a reliable reference for quantification. Stable isotope-labeled (SIL) analogs of the analyte are considered the best choice. Here, we compare the performance of the widely used deuterated CML (this compound) with a ¹³C-labeled CML internal standard.
While both are effective, subtle but significant differences exist. The primary distinction lies in the "isotope effect." The larger mass difference between deuterium (²H) and protium (¹H) can sometimes lead to slight differences in physicochemical properties compared to the unlabeled analyte.[1] This can manifest as a chromatographic shift, where the deuterated standard does not perfectly co-elute with the native analyte.[2] This separation, even if minor, can expose the analyte and the internal standard to different matrix environments, potentially leading to variations in ion suppression or enhancement and affecting quantitative accuracy.
In contrast, ¹³C-labeled internal standards have a smaller relative mass difference from the native analyte, minimizing the isotope effect and ensuring closer co-elution.[3] This generally leads to more robust compensation for matrix effects and potentially higher precision in quantitative assays.
Table 1: Comparative Performance of this compound vs. ¹³C-CML Internal Standards
| Performance Parameter | This compound (Deuterated) | ¹³C-CML (Carbon-13 Labeled) | Rationale |
| Co-elution with Analyte | Generally good, but potential for slight chromatographic shift.[2] | Excellent, typically co-elutes perfectly with the analyte.[3] | The smaller mass difference in ¹³C-labeling minimizes the isotope effect on retention time.[3] |
| Matrix Effect Compensation | Effective, but can be compromised if chromatographic separation occurs. | Highly effective due to near-identical chromatographic behavior.[3] | Co-elution ensures that the analyte and internal standard experience the same matrix-induced ion suppression or enhancement. |
| Accuracy (Recovery) | 90.4% - 113.6%[4] | 97% - 118% | While both provide good recovery, ¹³C-standards often show slightly better and more consistent results due to superior matrix effect compensation. |
| Precision (CV%) | Intra-day: 1.8% - 9.7%[4] Inter-day: <15%[4] | Intra-day: <14% Inter-day: <14% | The enhanced stability and co-elution of ¹³C-standards can lead to lower variability and improved precision. |
| Chemical Stability | Generally stable, but potential for H/D exchange under certain conditions.[2] | Highly stable, no risk of isotope exchange.[2] | The C-¹³C bond is stronger and not susceptible to exchange reactions that can occur with C-D bonds. |
| Cost & Availability | More commonly available and generally less expensive. | Less common and typically more expensive to synthesize. | Deuteration is often a simpler and more cost-effective labeling method. |
Experimental Protocols
Accurate quantification of CML requires meticulous sample preparation and optimized LC-MS/MS conditions. Below are representative protocols for the analysis of protein-bound CML in biological matrices using a stable isotope-labeled internal standard.
Protocol 1: Sample Preparation for Protein-Bound CML Analysis
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol to precipitate proteins.
-
Internal Standard Spiking: Before precipitation, add a known concentration of the internal standard (e.g., this compound or ¹³C-CML).
-
Incubation and Centrifugation: Vortex the mixture and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Removal: Carefully discard the supernatant.
-
Acid Hydrolysis: To the protein pellet, add 500 µL of 6 M HCl.
-
Hydrolysis Conditions: Incubate the mixture at 110°C for 16-24 hours to hydrolyze the protein and release CML.
-
Drying: Evaporate the HCl under a stream of nitrogen gas at elevated temperature.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of CML
-
Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute CML and its internal standard.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
CML: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z+3) -> Product ion (m/z+3)
-
¹³C₆-CML: Precursor ion (m/z+6) -> Product ion (m/z+6)
-
(Specific m/z values should be optimized for the instrument used)
-
-
Quantification: The concentration of CML is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of CML and a fixed concentration of the internal standard.
Visualizing Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
Validating CML-d3 for In Vitro Glycation Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The non-enzymatic glycation of proteins, a hallmark of aging and various pathologies like diabetes, results in the formation of Advanced Glycation End-products (AGEs). Nε-(carboxymethyl)lysine (CML), a major AGE, is a critical biomarker for assessing glycation in vitro. Accurate and robust quantification of CML is paramount for research and drug development aimed at mitigating the detrimental effects of glycation. This guide provides a comprehensive comparison of analytical methods for CML determination, with a focus on validating the use of deuterated CML (CML-d3) as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based assays.
Executive Summary
This guide critically evaluates the performance of this compound in stable isotope dilution LC-MS/MS for CML quantification against alternative methods, primarily Enzyme-Linked Immunosorbent Assay (ELISA) and the use of other internal standards. The evidence strongly supports LC-MS/MS with a stable isotope-labeled internal standard as the gold standard for accuracy and precision. While deuterated standards like this compound are widely used and provide reliable results, ¹³C-labeled standards may offer theoretical advantages in minimizing chromatographic shifts and isotopic effects. ELISA presents a higher-throughput and more cost-effective alternative, but it can be susceptible to cross-reactivity and matrix effects, leading to potential inaccuracies. The choice of method will ultimately depend on the specific requirements of the study, including the need for high accuracy, sample throughput, and budget constraints.
Data Presentation: Quantitative Comparison of Analytical Methods
The performance of different analytical methods for CML quantification is summarized below. Data is compiled from various studies to provide a comparative overview.
Table 1: Performance Characteristics of CML Quantification Methods
| Parameter | LC-MS/MS with Deuterated IS (e.g., CML-d4) | LC-MS/MS with ¹³C-Labeled IS (e.g., ¹³C₆-CML) | CML ELISA |
| Linearity (r²) | >0.99[1] | >0.99 | Typically >0.99 |
| Accuracy (Recovery %) | 93.22 - 97.42%[1] | 97 - 118% | 84% (compared to LC-MS/MS)[2] |
| Precision (Intra-day RSD/CV) | 3.32%[1] | <14% | <8%[3] |
| Precision (Inter-day RSD/CV) | 3.14%[1] | <14% | <10%[3] |
| Lower Limit of Quantification (LLOQ) | 0.16 µM[1] | Not specified for CML | 15.6 pg/ml[2] |
| Specificity | High | High | Potential for cross-reactivity |
| Throughput | Moderate | Moderate | High |
| Cost | High | High | Low to Moderate |
Table 2: Comparison of Alternative Advanced Glycation End-products (AGEs) and their Quantification Methods
| Analyte | Common Quantification Method | Key Performance Characteristics |
| Nε-(carboxyethyl)lysine (CEL) | UPLC-MS/MS[4][5][6] | High accuracy and precision.[4] |
| Pentosidine | HPLC with Fluorescence Detection[7][8][9], LC-MS/MS[10] | Good sensitivity and reproducibility.[7][8] |
| Methylglyoxal-derived hydroimidazolone (MG-H1) | LC-MS/MS[11][12][13][14][15] | High sensitivity and specificity.[12][13] |
Experimental Protocols
Detailed methodologies for the key discussed assays are provided below to facilitate replication and validation.
LC-MS/MS Quantification of CML using this compound Internal Standard
This protocol outlines the general steps for the quantification of protein-bound CML in in vitro glycation assays.
a. Sample Preparation (Protein Hydrolysis)
-
Protein Precipitation: To 100 µL of the in vitro glycated protein solution, add 400 µL of ice-cold acetone or methanol to precipitate the proteins.
-
Incubation and Centrifugation: Incubate the mixture at -20°C for 30 minutes, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Removal: Carefully remove and discard the supernatant.
-
Protein Hydrolysis: To the protein pellet, add 500 µL of 6 M HCl containing a known concentration of the this compound internal standard.
-
Hydrolysis Conditions: Incubate the mixture at 110°C for 16-24 hours.
-
Drying: After hydrolysis, evaporate the HCl under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable mobile phase for LC-MS/MS analysis.[1]
b. LC-MS/MS Analysis
-
Liquid Chromatography System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: Employ a gradient elution, for example, using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode is typically used.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is common.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both native CML and the this compound internal standard.[1]
c. Quantification The concentration of CML is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of CML and a fixed concentration of this compound.[1]
CML Competitive ELISA
This protocol is a general guideline based on commercially available competitive ELISA kits.
-
Plate Preparation: A microplate is pre-coated with a CML conjugate.
-
Sample and Standard Addition: Add 50 µL of unknown samples or CML standards to the wells.
-
Antibody Incubation: Add 50 µL of a diluted anti-CML antibody to each well and incubate. During this step, the CML in the sample and the CML coated on the plate compete for binding to the antibody.
-
Washing: Wash the plate to remove unbound antibodies and sample components.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP) conjugated secondary antibody that binds to the primary anti-CML antibody.
-
Substrate Addition: Add a TMB substrate solution, which will be converted by HRP to produce a colored product.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of CML in the sample.[16]
In Vitro Glycation Inhibition Assay using Aminoguanidine
This assay is used to evaluate the efficacy of potential glycation inhibitors.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Bovine Serum Albumin (BSA), a reducing sugar (e.g., glucose or fructose), and the test compound (e.g., aminoguanidine as a positive control).
-
Incubation: Incubate the plate at 37°C for an extended period (e.g., 7 days).
-
Measurement of AGEs: After incubation, the formation of AGEs can be quantified by measuring the fluorescence of the samples (excitation at ~340 nm and emission at ~420 nm).[1]
-
Calculation of Inhibition: The percentage of inhibition of AGE formation is calculated relative to a control group without the inhibitor.
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship
References
- 1. benchchem.com [benchchem.com]
- 2. Isotope dilution ESI-LC-MS/MS for quantification of free and total Nε-(1-Carboxymethyl)-L-Lysine and free Nε-(1-Carboxyethyl)-L-Lysine: comparison of total Nε-(1-Carboxymethyl)-L-Lysine levels measured with new method to ELISA assay in gruel samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of Pentosidine | SIELC Technologies [sielc.com]
- 4. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts N ε -(carboxymethyl)lysine and N ε -(carboxyethyl)lysine - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01817B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct quantification of pentosidine in urine and serum by HPLC with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Total serum pentosidine quantification using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies of advanced glycation end products and oxidation biomarkers for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Analysis of Chemically Labile Glycation Adducts in Seed Proteins: Case Study of Methylglyoxal-Derived Hydroimidazolone 1 (MG-H1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Comparative Stability Analysis: CML-d3 versus Non-Labeled CML
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deuterium-labeled compounds, such as CML-d3, are frequently employed as internal standards in mass spectrometry-based quantitative analyses. The core advantage of using a stable isotope-labeled standard is its chemical and physical similarity to the analyte of interest, allowing it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response. A critical assumption in this application is the stability of the internal standard. Deuterium labeling is known to enhance metabolic stability in vivo due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond slows down enzymatic cleavage compared to a carbon-hydrogen (C-H) bond. While this effect is most pronounced in biological systems, it can also contribute to increased chemical stability in vitro, particularly in degradation pathways where C-H bond cleavage is a rate-limiting step. Therefore, this compound is expected to exhibit enhanced or at least comparable stability to non-labeled CML under various storage and experimental conditions.
Comparative Stability Data
The following table summarizes hypothetical stability data for this compound and non-labeled CML under various stress conditions. This data is illustrative and based on the theoretical advantages conferred by deuterium labeling. Actual stability will depend on the specific experimental conditions.
| Condition | Time Point | Analyte | Concentration Remaining (%) | Degradation Products Detected |
| Accelerated Stability | 6 months | Non-Labeled CML | 92% | Minor peaks observed |
| (40°C / 75% RH) | This compound | 98% | No significant degradation | |
| Photostability | 24 hours | Non-Labeled CML | 95% | Minor photoproducts |
| (ICH Q1B conditions) | This compound | 99% | Negligible | |
| Acidic Hydrolysis | 4 hours | Non-Labeled CML | 88% | Detectable fragments |
| (0.1 M HCl, 60°C) | This compound | 94% | Minimal fragmentation | |
| Oxidative Stress | 24 hours | Non-Labeled CML | 90% | Oxidative adducts |
| (3% H₂O₂, room temp) | This compound | 96% | Reduced adduct formation | |
| Long-Term Storage | 24 months | Non-Labeled CML | 97% | Trace impurities |
| (-20°C, protected from light) | This compound | >99% | Below limit of detection |
Experimental Protocols
A comprehensive stability-indicating method would be required to generate the data presented above. The following is a detailed methodology for a comparative stability study of this compound and non-labeled CML.
Objective: To compare the chemical stability of this compound and non-labeled CML under various stress conditions relevant to storage and laboratory handling.
Materials:
-
Nε-(carboxymethyl)lysine (CML), analytical standard grade
-
Nε-(carboxymethyl-d3)-lysine (this compound), analytical standard grade
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid, analytical grade
-
Hydrochloric acid (HCl), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Phosphate buffered saline (PBS), pH 7.4
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS) for separation and quantification.
-
Stability chambers with controlled temperature and humidity.
-
Photostability chamber compliant with ICH Q1B guidelines.
-
pH meter.
Procedure:
-
Stock Solution Preparation: Prepare individual stock solutions of non-labeled CML and this compound in HPLC-grade water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Accelerated Stability: Aliquot stock solutions into vials and store in a stability chamber at 40°C and 75% relative humidity (RH).
-
Photostability: Expose aliquots of the stock solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Acidic Hydrolysis: Dilute stock solutions with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Oxidative Stress: Dilute stock solutions with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light.
-
Long-Term Storage: Aliquot stock solutions into vials and store at -20°C, protected from light.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours for short-term studies; 0, 1, 3, 6 months for accelerated studies; and 0, 6, 12, 24 months for long-term studies).
-
Sample Analysis:
-
Prior to analysis, neutralize acidic samples with an appropriate base.
-
Analyze all samples by a validated stability-indicating LC-MS method. The method should be able to separate CML and this compound from any potential degradation products.
-
Quantify the remaining percentage of CML and this compound at each time point relative to the initial (time 0) concentration.
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
-
Visualizations
The following diagrams illustrate the chemical structures of CML and this compound, and a typical workflow for a comparative stability study.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
